Product packaging for Desmedipham(Cat. No.:CAS No. 13684-56-5)

Desmedipham

货号: B1670296
CAS 编号: 13684-56-5
分子量: 300.31 g/mol
InChI 键: WZJZMXBKUWKXTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Desmedipham is a carbamate ester that is phenylcarbamic acid in which the hydrogen of the hydroxy group has been replaced by a 3-[(ethoxycarbonyl)amino]phenyl group. It is an agrochemical used as a herbicide. It has a role as a xenobiotic, an environmental contaminant, a herbicide and an agrochemical. It is functionally related to a phenylcarbamic acid.
This compound is a selective, systemic post-emergence herbicide of the phenyl carbamate and biscarbamate classes. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. This compound was developed by Schering AG and approved for use in the United States in 1970. It is commonly used in beet and strawberry crops to protect against weeds, often in comination with Phenmedipham under the trade names Betanal or Betamax. (L795)
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B1670296 Desmedipham CAS No. 13684-56-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate
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InChI

InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)
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InChI Key

WZJZMXBKUWKXTQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2
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Molecular Formula

C16H16N2O4
Record name DESMEDIPHAM
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DSSTOX Substance ID

DTXSID0034518
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Molecular Weight

300.31 g/mol
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Physical Description

Colorless to off-white solid; [Reference #1]
Record name Desmedipham
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CAS No.

13684-56-5
Record name DESMEDIPHAM
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Foundational & Exploratory

Desmedipham's Mechanism of Action on Photosystem II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Desmedipham on Photosystem II (PSII). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the herbicide's interaction with its target, the methodologies used to study these interactions, and the quantitative parameters that define its efficacy.

Core Mechanism of Action

This compound is a phenyl-carbamate herbicide that acts as a potent inhibitor of photosynthetic electron transport in Photosystem II.[1][2][3] Its primary target is the D1 protein, a core subunit of the PSII reaction center.[3][4] Specifically, this compound binds to the QB binding niche on the D1 protein. This binding is competitive with the native plastoquinone (PQ), the mobile electron carrier that shuttles electrons from the primary quinone acceptor, QA, to the cytochrome b6f complex.

By occupying the QB binding site, this compound effectively blocks the transfer of electrons from QA to QB. This interruption of the linear electron transport chain has two major consequences:

  • Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for carbon dioxide fixation in the Calvin cycle.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the over-reduction of the photosynthetic apparatus and the formation of highly reactive oxygen species, such as singlet oxygen and superoxide radicals. These ROS cause rapid photo-oxidative damage to cellular components, including lipids and proteins, leading to membrane leakage and ultimately, cell death. It is this rapid cellular damage, rather than starvation, that is the primary cause of plant death.

The following diagram illustrates the inhibitory action of this compound on the photosystem II electron transport chain.

Desmedipham_Mechanism cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- QB_site->Plastoquinone e- to Cytochrome b6f This compound This compound This compound->QB_site Binds and Blocks

Caption: this compound binds to the QB site on the D1 protein of PSII, blocking electron flow to plastoquinone.

Quantitative Data

Herbicide/MixturePlant/SystemParameterValueReference
This compound + Phenmedipham + EthofumesateChenopodium albumED50 (Biomass)Not specified
This compound + Phenmedipham + EthofumesateSolanum nigrumED90 (Biomass)316.60 g a.i. ha-1
This compound + PhenmediphamBeta vulgaris (Sugar beet)Fv/Fm & FvjDecrease observed
This compound + PhenmediphamSolanum nigrum (Black nightshade)Fv/Fm & FvjIrreversible decrease
DiuronPea thylakoidsIC50 (DPIP photoreduction)0.06 µM
AtrazinePea thylakoidsIC50 (DPIP photoreduction)0.12 µM
BentazonPea thylakoidsIC50 (DPIP photoreduction)3.5 µM

Note: ED50 and ED90 refer to the effective doses required to cause 50% and 90% reduction in biomass, respectively. Fv/Fm and Fvj are chlorophyll fluorescence parameters that reflect the quantum efficiency of PSII.

Experimental Protocols

The study of this compound's effect on PSII involves a series of well-established experimental protocols. These include the isolation of photosynthetically active thylakoid membranes, and subsequent assays to measure the inhibition of electron transport and changes in chlorophyll fluorescence.

Isolation of Thylakoid Membranes from Pea (Pisum sativum)

This protocol is adapted from several sources to provide a comprehensive method for obtaining functional thylakoid membranes suitable for herbicide binding and electron transport assays.

Materials:

  • Fresh pea seedlings (10-14 days old)

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl2, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid (add fresh).

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 10 mM NaF.

  • Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaF.

  • Blender

  • Miracloth or cheesecloth

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh pea leaves and place them on ice.

  • In a cold room or on ice, grind the leaves in ice-cold Grinding Buffer (P1) using a blender (3 x 10-second bursts).

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled beaker.

  • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).

  • Centrifuge again at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (P3).

  • Determine the chlorophyll concentration spectrophotometrically.

  • Snap-freeze the thylakoid aliquots in liquid nitrogen and store at -80°C for future use.

The following diagram outlines the workflow for thylakoid membrane isolation.

Thylakoid_Isolation_Workflow Start Fresh Pea Leaves Homogenize Homogenize in Grinding Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge at 5,000 x g Filter->Centrifuge1 Resuspend1 Resuspend Pellet in Wash Buffer Centrifuge1->Resuspend1 Discard Supernatant Centrifuge2 Centrifuge at 5,000 x g Resuspend1->Centrifuge2 Resuspend2 Resuspend Pellet in Storage Buffer Centrifuge2->Resuspend2 Discard Supernatant End Isolated Thylakoids Resuspend2->End

Caption: A generalized workflow for the isolation of thylakoid membranes from pea leaves.

Measurement of PSII Electron Transport Inhibition (DPIP Photoreduction Assay)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP). The reduction of DPIP is monitored as a decrease in absorbance at 590-600 nm.

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl2, 10 mM NaCl

  • DPIP stock solution (1 mM)

  • This compound stock solutions in ethanol or DMSO at various concentrations

  • Spectrophotometer

  • Light source

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and isolated thylakoids (final chlorophyll concentration of 10-15 µg/mL).

  • Add different concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

  • Add DPIP to a final concentration of 50-100 µM.

  • Equilibrate the samples in the dark for 2-5 minutes.

  • Measure the initial absorbance at 590 nm.

  • Illuminate the samples with a saturating light source.

  • Record the decrease in absorbance at 590 nm over time (e.g., for 1-2 minutes).

  • Calculate the rate of DPIP photoreduction for each this compound concentration.

  • Express the results as a percentage of the control rate and plot against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement (OJIP Transient)

Chlorophyll fluorescence provides a rapid and non-invasive method to assess the effects of herbicides on PSII photochemistry. The OJIP transient is a polyphasic fluorescence rise that reflects the sequential reduction of the electron acceptors in PSII.

Materials:

  • Intact leaves or isolated thylakoids

  • Plant Efficiency Analyzer (PEA) or a similar fluorometer

  • Leaf clips for dark adaptation

Procedure:

  • Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips.

  • Place the fluorometer probe over the dark-adapted leaf or on the cuvette containing the thylakoid suspension.

  • Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1 for 1 second).

  • Record the fluorescence transient from the initial level (F0 or O-step) to the maximum level (Fm or P-step), including the intermediate steps J and I.

  • Analyze the OJIP curve to extract various parameters, such as Fv/Fm (maximum quantum yield of PSII), and the relative variable fluorescence at the J-step (Vj), which is particularly sensitive to the blockage of electron transport between QA and QB.

  • Repeat the measurements for plants treated with different concentrations of this compound at various time points after treatment.

The following diagram illustrates the logical flow of analyzing this compound's effect using chlorophyll fluorescence.

Chlorophyll_Fluorescence_Analysis Plant_Treatment Treat Plant with this compound Dark_Adaptation Dark Adapt Leaf Plant_Treatment->Dark_Adaptation Measure_OJIP Measure OJIP Transient Dark_Adaptation->Measure_OJIP Analyze_Parameters Analyze Fluorescence Parameters (Fv/Fm, Vj) Measure_OJIP->Analyze_Parameters Assess_Inhibition Assess PSII Inhibition Analyze_Parameters->Assess_Inhibition

Caption: Experimental workflow for assessing PSII inhibition by this compound using chlorophyll fluorescence.

Conclusion

This compound is an effective herbicide that operates through a well-defined mechanism of action: the inhibition of photosystem II electron transport. By competitively binding to the QB site on the D1 protein, it disrupts the fundamental process of photosynthesis and induces lethal photo-oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the inhibitory effects of this compound and other PSII-targeting compounds. Further research to determine the precise IC50 and Ki values for this compound would provide a more complete quantitative picture of its interaction with the D1 protein.

References

Desmedipham: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham is a selective, post-emergence herbicide primarily utilized for the control of broadleaf weeds in sugar beet cultivation. As a member of the phenylcarbamate class of herbicides, its mode of action centers on the inhibition of photosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its synthesis, analysis of residues, and assessment of its biological activity are presented to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl [3-(phenylcarbamoyloxy)phenyl]carbamate, is a carbamate ester.[1] Its chemical structure consists of a central phenyl ring substituted with an ethoxycarbonylamino group and a phenylcarbamoyloxy group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name ethyl [3-(phenylcarbamoyloxy)phenyl]carbamate[1]
CAS Number 13684-56-5[1]
Molecular Formula C₁₆H₁₆N₂O₄[1][2]
Molecular Weight 300.31 g/mol
Appearance Colorless to off-white solid
Melting Point 120 °C
Boiling Point Decomposes before boiling
Water Solubility 7 mg/L at 20 °C
Vapor Pressure 4 x 10⁻⁷ hPa at 25 °C
Log P (octanol-water) 3.4

Spectral Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and crucial for the structural elucidation and confirmation of this compound.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.

This compound acts by binding to the D1 protein within the PSII complex. This binding event blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation in the Calvin cycle. This ultimately leads to a cessation of plant growth and, eventually, cell death. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, which cause lipid peroxidation and further cellular damage.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Cytb6f Cytochrome b6f PQ->Cytb6f This compound This compound This compound->Inhibition Inhibition->QB Binds to D1 protein, blocks electron flow G Reactants 3-Ethoxycarbonylaminophenol + Phenyl Isocyanate (in Toluene with Triethylamine) Reaction Reflux Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Pure this compound Purification->Product G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup A Weigh 10g Soil B Add 10mL ACN & Salts A->B C Shake & Centrifuge B->C D Transfer 1mL Supernatant C->D Supernatant E Add d-SPE Sorbents D->E F Vortex & Centrifuge E->F Analysis HPLC-MS/MS Analysis F->Analysis Clean Extract

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Desmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham, a selective post-emergence herbicide, is a vital tool in modern agriculture for the control of broadleaf weeds, particularly in sugar beet cultivation. This technical guide provides a comprehensive overview of the core synthesis and manufacturing processes for this compound. It details the primary synthetic pathways, including a preferred one-pot aqueous synthesis method, and outlines the necessary experimental protocols. Quantitative data on reaction parameters and product specifications are presented in structured tables for clarity. Additionally, this guide includes visual representations of the synthesis workflow to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound, chemically known as ethyl 3'-phenylcarbamoyloxycarbanilate, belongs to the phenylcarbamate class of herbicides.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2] The manufacturing of this compound primarily involves a two-step synthesis, which can also be efficiently performed as a one-pot process. This process begins with the synthesis of the key intermediate, ethyl N-(3-hydroxyphenyl)carbamate, from 3-aminophenol, followed by its reaction with phenyl isocyanate to yield the final product. An environmentally favorable approach utilizes an aqueous medium for this synthesis, achieving high yields and purity.[3]

Core Synthesis Pathway

The predominant and most commercially viable synthesis route for this compound is a two-step process that can be streamlined into a one-pot reaction.

Step 1: Synthesis of Ethyl N-(3-hydroxyphenyl)carbamate

The initial step involves the reaction of 3-aminophenol with ethyl chloroformate. This reaction selectively forms a carbamate at the amino group of 3-aminophenol.

Step 2: Synthesis of this compound

The intermediate, ethyl N-(3-hydroxyphenyl)carbamate, is then reacted with phenyl isocyanate. The isocyanate group reacts with the hydroxyl group of the intermediate to form the final this compound molecule.

One-Pot Aqueous Synthesis

A particularly advantageous method for the synthesis of this compound is a one-pot process conducted in an aqueous medium.[3] This approach is not only environmentally friendly by avoiding the use of organic solvents but also results in a high yield of at least 95% with excellent purity.[3]

Experimental Protocols

Detailed Methodology for One-Pot Aqueous Synthesis of this compound

This protocol outlines the one-pot synthesis of this compound from 3-aminophenol in an aqueous medium.

Materials:

  • 3-Aminophenol

  • Ethyl chloroformate

  • Phenyl isocyanate

  • Hydrochloric acid (for pH adjustment)

  • A suitable water-soluble base (e.g., sodium hydroxide) for pH control

  • Water

Procedure:

  • Preparation of the Reaction Mixture: A solution of 3-aminophenol is prepared in water. The pH of the solution is adjusted to a range of 5.0-6.0, ideally between 5.3 and 5.5, using hydrochloric acid. This acidic pH is crucial to prevent a side reaction where ethyl chloroformate reacts with the hydroxyl group of 3-aminophenol. The concentration of the reactants in the aqueous medium is typically maintained at a maximum of 1 mole per liter, with 0.5 moles per liter being preferable.

  • Formation of Ethyl N-(3-hydroxyphenyl)carbamate: The reaction mixture is cooled to a temperature below 25°C, with an optimal range of 0-15°C, and ideally around 10°C. Ethyl chloroformate is then added to the solution. A water-soluble base is added concurrently to neutralize the hydrochloric acid that is liberated during the reaction, thus maintaining the desired pH.

  • Formation of this compound: Following the formation of the intermediate, the reaction temperature is adjusted to between 10°C and 30°C, with a preferred range of 10-20°C. Phenyl isocyanate is then introduced into the reaction mixture. It is advantageous to add the phenyl isocyanate to a circulation pipe to ensure intimate contact with the intermediate in the aqueous medium. To facilitate the crystallization of the final product, seed crystals of this compound may be added before the introduction of phenyl isocyanate.

  • Isolation and Purification: The this compound product precipitates out of the aqueous solution. The solid product is then isolated through filtration. The crude product can be purified by washing with water. For further purification, the product can be redissolved in a suitable organic solvent like ether and then precipitated by adding a non-solvent such as light petroleum.

Data Presentation

Table 1: Reaction Parameters for the One-Pot Aqueous Synthesis of this compound

ParameterValueReference
Step 1: Intermediate Formation
Starting Material3-Aminophenol
ReagentEthyl Chloroformate
SolventWater
pH5.0 - 6.0 (optimally 5.3-5.5)
Temperature< 25°C (optimally 0-15°C)
Step 2: Final Product Formation
IntermediateEthyl N-(3-hydroxyphenyl)carbamate
ReagentPhenyl Isocyanate
Temperature10 - 30°C (optimally 10-20°C)
Overall Process
Overall Yield≥ 95%

Table 2: Product Specifications for this compound

ParameterSpecification
AppearanceColorless crystals
Minimum Purity970 g/kg

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical structures and the synthesis pathway of this compound.

Desmedipham_Synthesis cluster_reactants Starting Materials cluster_process Synthesis Pathway cluster_products Products 3-Aminophenol 3-Aminophenol Step1 Step 1: Intermediate Formation 3-Aminophenol->Step1 Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Step1 Phenyl_Isocyanate Phenyl Isocyanate Step2 Step 2: this compound Formation Phenyl_Isocyanate->Step2 Intermediate Ethyl N-(3-hydroxyphenyl)carbamate Step1->Intermediate Yield: High This compound This compound Step2->this compound Overall Yield ≥ 95% Intermediate->Step2

Caption: Overall workflow for the two-step synthesis of this compound.

One_Pot_Synthesis Start 3-Aminophenol in Aqueous Medium pH_Adjustment Adjust pH to 5.0-6.0 (HCl) Start->pH_Adjustment Cooling1 Cool to 0-15°C pH_Adjustment->Cooling1 Step1 Add Ethyl Chloroformate (with base for pH control) Cooling1->Step1 Intermediate_Formation Intermediate Formed: Ethyl N-(3-hydroxyphenyl)carbamate Step1->Intermediate_Formation Temp_Adjustment Adjust Temperature to 10-20°C Intermediate_Formation->Temp_Adjustment Step2 Add Phenyl Isocyanate Temp_Adjustment->Step2 Product_Formation This compound Precipitation Step2->Product_Formation Isolation Filtration and Washing Product_Formation->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Logical workflow for the one-pot aqueous synthesis of this compound.

References

Desmedipham: A Technical Guide to Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the solubility of desmedipham. A thorough understanding of this property is critical for formulation, environmental impact assessment, and toxicological analysis.

Understanding this compound Solubility

This compound is a selective post-emergence herbicide used to control broadleaf weeds. Its effectiveness and environmental fate are significantly influenced by its solubility in various media. Solubility, the maximum concentration of a substance that can dissolve in a solvent at a specific temperature, is a crucial physicochemical parameter. For this compound, key factors influencing its solubility include the polarity of the solvent, the ambient temperature, and the pH of the medium, as it is prone to hydrolysis in neutral and alkaline conditions.

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The data, collated from various sources, is presented below to facilitate comparison and aid in solvent selection for formulation and analytical purposes.

SolventTemperature (°C)Solubility (g/L)Reference
Water200.007[1]
Acetone20285[1]
Dichloromethane2019.9[1][2]
Ethyl Acetate20181[1]
Hexane200.02
Methanol20187
Toluene201.19

Note: Some sources indicate slight solubility in chloroform and isophorone, with one source quantifying isophorone solubility at 400 g/L and benzene at 1.6 g/L.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely recognized shake-flask method outlined in OECD Guideline 105. This method is appropriate for substances with a solubility greater than 10 mg/L.

Materials and Equipment
  • High-purity this compound standard

  • Analytical grade solvents

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric glassware

Preliminary Assessment

A preliminary test is recommended to estimate the approximate solubility. This involves adding small, known amounts of this compound to a fixed volume of the solvent at the test temperature until saturation is observed. This helps in determining the appropriate amount of substance to use in the definitive test.

Definitive Test: Shake-Flask Method
  • Preparation: Add an excess amount of this compound (as estimated from the preliminary test) to each of three flasks. Record the exact weight. Add a precise volume of the solvent to each flask.

  • Equilibration: Place the stoppered flasks in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. It is recommended to measure the concentration at 24, 48, and 72 hours to ensure that the solubility has reached a plateau.

  • Phase Separation: Once equilibrium is achieved, remove the flasks from the shaker and allow them to stand at the test temperature for at least 24 hours to allow the undissolved material to settle. Alternatively, centrifuge the samples at the test temperature to achieve phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being transferred, it is crucial to filter the sample immediately through a membrane filter that has been pre-conditioned with the saturated solution.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. This involves creating a calibration curve with standard solutions of known this compound concentrations. The sample may require dilution to fall within the linear range of the calibration curve.

  • Calculation: The solubility is calculated from the mean of the concentrations determined in the three flasks. The results should be expressed in g/L.

Visualization of the Experimental Workflow

The logical steps involved in the shake-flask method for determining the solubility of this compound are illustrated in the following diagram.

experimental_workflow cluster_setup 1. Setup cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess This compound B Add precise volume of solvent A->B C Agitate in constant temperature shaker B->C D Settle or centrifuge C->D E Filter supernatant D->E F Quantify using HPLC E->F G G F->G Calculate Solubility

Shake-Flask Experimental Workflow.

References

An In-depth Technical Guide to the Toxicological Profile and Safety Data of Desmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmedipham is a selective post-emergence herbicide used for the control of broad-leaved weeds. Its toxicological profile is characterized by low to moderate acute toxicity. The primary mechanism of action in plants is the inhibition of photosynthesis at photosystem II. In mammals, the main adverse effects observed in toxicological studies include hemolytic anemia, methemoglobinemia, and thyroid follicular cell hypertrophy. This compound is not considered to be mutagenic or carcinogenic to humans. Developmental effects have been observed in rats at doses that also caused maternal toxicity. This guide provides a comprehensive overview of the available toxicological data, safety reference values, and detailed experimental methodologies for key studies.

Chemical and Physical Properties

PropertyValue
IUPAC Name ethyl [3-[[(phenylamino)carbonyl]oxy]phenyl]carbamate
CAS Number 13684-56-5
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
Physical State Colorless crystalline solid
Water Solubility 7 mg/L at 20°C
Log P (octanol-water) 3.4

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It acts as a photosystem II (PSII) inhibitor by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. This binding blocks the electron transport chain, thereby halting CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth[1][2]. The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death[3].

G cluster_photosynthesis Photosystem II Electron Transport Chain Light Light PSII PSII Light->PSII excites D1_Protein D1 Protein (QB binding site) PSII->D1_Protein transfers electron to Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone reduces Blockage Blocks Electron Transfer D1_Protein->Blockage Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain This compound This compound This compound->D1_Protein Binds to

Figure 1: Mechanism of this compound as a Photosystem II inhibitor.

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.

StudySpeciesRouteLD₅₀ / LC₅₀Toxicity Category
Acute OralRatOral> 2000 mg/kg bwIV
Acute DermalRabbitDermal> 2000 mg/kg bwIII
Acute InhalationRatInhalation> 5.0 mg/LIV
Eye IrritationRabbitOcular-Moderately irritating (Category II)
Dermal IrritationRabbitDermal-Slightly irritating (Category IV)
Dermal SensitizationGuinea PigDermal-Sensitizer
Subchronic and Chronic Toxicity

Repeated dose studies in various species have identified the primary target organs for this compound toxicity.

StudySpeciesDurationNOAELLOAELKey Findings
Subchronic OralRat90-day2.6 mg/kg bw/day13 mg/kg bw/dayDecreased body weight gain, hematological effects.
Subchronic OralDog90-day9.7 mg/kg bw/day-Hematological effects.
Chronic Toxicity / CarcinogenicityRat2-year3.2 mg/kg bw/day-Suppressed body weight, hemolytic anemia, methemoglobinemia, follicular cell hypertrophy in the thyroid[2].
  • Test Guideline: OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).

  • Species: Sprague-Dawley rats.

  • Number of Animals: 50 males and 50 females per dose group.

  • Dose Levels: 0, 3.2, 16, and 80 mg/kg bw/day administered in the diet.

  • Duration: 24 months.

  • Endpoints Evaluated:

    • Clinical observations and mortality.

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross pathology at necropsy.

    • Organ weights.

    • Histopathological examination of a comprehensive list of tissues and organs.

G cluster_workflow 2-Year Chronic/Carcinogenicity Study Workflow Start Start Dosing Daily Dosing (in diet) (0, 3.2, 16, 80 mg/kg/day) Start->Dosing Observations Clinical Observations Body Weight Food Consumption Dosing->Observations throughout study Interim_Analysis Interim Blood/Urine Analysis (e.g., 6, 12, 18 months) Dosing->Interim_Analysis periodic Terminal_Analysis Terminal Necropsy Organ Weights Histopathology Dosing->Terminal_Analysis at 24 months Interim_Analysis->Observations End End Terminal_Analysis->End

Figure 2: Experimental workflow for a 2-year chronic/carcinogenicity study.
Carcinogenicity

This compound has been classified as "Not Likely to be Carcinogenic to Humans" (Group E) by the U.S. EPA. Carcinogenicity studies in rats and mice have not shown evidence of carcinogenic potential.

StudySpeciesDurationNOAELKey Findings
CarcinogenicityRat2-year3.2 mg/kg bw/dayNo evidence of carcinogenicity.
CarcinogenicityMouse2-year-No evidence of carcinogenicity.
Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or genotoxic potential.

AssayTest SystemMetabolic ActivationResult
Ames TestSalmonella typhimurium strains TA98, TA100, TA1535, TA1537With and without S9Negative
In vitro Chromosome AberrationChinese Hamster Ovary (CHO) cellsWith and without S9Negative
In vivo Micronucleus AssayMouse bone marrowN/ANegative
  • Test Guideline: OECD Guideline 471 (Bacterial Reverse Mutation Test).

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which detect frameshift and base-pair substitution mutations.

  • Metabolic Activation: The test is conducted with and without the addition of a mammalian liver S9 fraction (from Aroclor 1254-induced rats) to assess the mutagenicity of both the parent compound and its metabolites.

  • Concentrations: A range of concentrations of this compound, typically up to a maximum of 5000 µ g/plate , are tested in triplicate.

  • Procedure: The tester strains, the test substance, and the S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours, and the number of revertant colonies is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

G Start Start Preparation Prepare S. typhimurium strains, This compound concentrations, and S9 mix (or buffer) Start->Preparation Mixing Combine bacteria, this compound, and S9 mix/buffer in top agar Preparation->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Analyze for dose-response and statistical significance Counting->Analysis End End Analysis->End

Figure 3: Experimental workflow for the Ames test.
Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant. Developmental effects in rats, such as external, visceral, and skeletal anomalies, were observed at doses that also induced maternal toxicity. No teratogenic effects were observed in rabbits.

StudySpeciesDurationNOAEL (Parental)NOAEL (Developmental)Key Findings
Two-Generation ReproductionRat2 Generations4 mg/kg bw/day20 mg/kg bw/dayParental toxicity included hemolytic anemia and increased spleen weights. No primary reproductive effects.
Developmental ToxicityRatGestation Days 6-1510 mg/kg bw/day100 mg/kg bw/dayMaternal toxicity (increased methemoglobin). Developmental effects at maternally toxic doses.
Developmental ToxicityRabbitGestation Days 6-1890 mg/kg bw/day90 mg/kg bw/dayNo teratogenic effects observed.
  • Test Guideline: OECD Guideline 416 (Two-Generation Reproduction Toxicity Study).

  • Species: Wistar rats.

  • Number of Animals: 25 males and 25 females per dose group for the F0 generation.

  • Dose Levels: 0, 4, 20, and 110 mg/kg bw/day administered in the diet.

  • Procedure: F0 animals are dosed for a pre-mating period, during mating, gestation, and lactation. F1 offspring are selected and dosed through maturity, mating, and production of the F2 generation.

  • Endpoints Evaluated:

    • Parental: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, parturition, and organ weights (with histopathology of reproductive organs).

    • Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, nipple retention), and gross pathology at necropsy.

Neurotoxicity

No evidence of neurotoxicity was observed in acute and subchronic neurotoxicity screening studies.

StudySpeciesDurationNOAELKey Findings
Acute NeurotoxicityRatSingle dose2000 mg/kg bwNo neurotoxic effects observed.
Subchronic NeurotoxicityRat90 days-No neurotoxic effects observed.
  • Test Guideline: EPA Health Effects Test Guidelines (OPPTS 870.6200).

  • Species: Sprague-Dawley rats.

  • Number of Animals: 10 males and 10 females per dose group.

  • Dose Levels: Typically three dose levels plus a control group.

  • Procedure: A functional observational battery (FOB), automated motor activity assessment, and neuropathology are conducted.

  • Endpoints Evaluated:

    • FOB: Observations of home cage and open-field behavior (e.g., posture, gait, arousal level), manipulative tests (e.g., grip strength, landing foot splay), and physiological measurements (e.g., body temperature).

    • Motor Activity: Quantified assessment of locomotor activity.

    • Neuropathology: Histopathological examination of central and peripheral nervous system tissues.

Safety Data and Reference Values

Based on the comprehensive toxicological database, regulatory agencies have established the following safety reference values for this compound.

Reference ValueAuthorityValueBasis
Acceptable Daily Intake (ADI) FSCJ0.032 mg/kg bw/dayBased on the NOAEL of 3.2 mg/kg bw/day from a 2-year rat chronic toxicity/carcinogenicity study, with a 100-fold safety factor.
Acute Reference Dose (ARfD) FSCJ0.9 mg/kg bwBased on the NOAEL of 90 mg/kg bw from a rabbit developmental toxicity study, with a 100-fold safety factor.
Chronic Population Adjusted Dose (cPAD) U.S. EPA0.04 mg/kg bw/dayBased on the parental NOAEL of 4 mg/kg/day from a 2-generation rat reproduction study, with a 100-fold uncertainty factor.

Conclusion

The toxicological profile of this compound is well-characterized. It exhibits low to moderate acute toxicity and is not genotoxic or carcinogenic. The primary target organs upon repeated exposure are the hematopoietic system and the thyroid. Developmental effects in rats are considered secondary to maternal toxicity. The established safety reference values (ADI and ARfD) are based on robust toxicological studies and provide a basis for risk assessment and the establishment of safe exposure levels for humans.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Desmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmedipham, a selective post-emergence herbicide, is primarily utilized for the control of broadleaf weeds in sugar beet cultivation. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the core processes governing the environmental behavior of this compound, including its degradation pathways in soil and water, mobility, and the methodologies used to study these phenomena.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its environmental behavior.

PropertyValueReference
IUPAC Name ethyl (3-phenylcarbamoyloxyphenyl)carbamate
CAS Number 13684-56-5
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol [1]
Water Solubility 7 mg/L (at 20°C)
Vapor Pressure 4 x 10⁻⁹ Pa (at 25°C)
Log Kow (Octanol-Water Partition Coefficient) 3.37
pKa Does not dissociate[2]

Environmental Fate and Degradation Pathways

This compound is not considered persistent in the environment. Its dissipation is primarily driven by hydrolysis and microbial degradation in soil and water.[3]

Degradation in Soil

The primary degradation pathway for this compound in soil is a combination of chemical hydrolysis and microbial metabolism. The main degradation products are ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline, which are further mineralized to carbon dioxide by soil microorganisms.

Aerobic Soil Metabolism: Under aerobic conditions, this compound degrades relatively quickly. A key study conducted in a German standard soil (Speyer 2.2) reported an aerobic soil metabolism half-life (DT50) of 8 days. In this study, the metabolite EHPC reached a maximum concentration of 4.5% of the applied this compound after 14 days, and its concentration decreased to 0.9% by day 100, indicating its further degradation.

Table 1: Aerobic Soil Metabolism of this compound

ParameterValueSoil TypeReference
DT50 8 daysGerman Standard Soil (Speyer 2.2)
Major Metabolites Ethyl-(3-hydroxyphenyl) carbamate (EHPC), Aniline
EHPC Maximum Concentration 4.5% of applied parent at 14 daysGerman Standard Soil (Speyer 2.2)
Degradation in Water

Hydrolysis: Hydrolysis is a major degradation pathway for this compound, particularly in neutral to alkaline waters. The ester linkage in the this compound molecule is susceptible to cleavage, yielding EHPC and aniline. The rate of hydrolysis is highly dependent on pH. At a pH of 7, the hydrolysis half-life is approximately 12 hours.

Table 2: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT50)Reference
7Not Specified12 hours

Aqueous Photolysis: The contribution of photodegradation to the overall dissipation of this compound in the aquatic environment is considered to be minor.

Mobility in Soil

The potential for this compound and its primary metabolite, EHPC, to leach into groundwater is generally considered to be low in most soil types. The mobility of a pesticide in soil is often predicted by its soil organic carbon-water partitioning coefficient (Koc). Due to its instability in solutions with a pH above 5, the Koc of this compound can be challenging to measure directly using batch equilibrium methods. Estimated Koc values suggest moderate mobility. However, soil column experiments have shown that both this compound and EHPC tend to remain in the upper soil layers (top 6 cm).

Table 3: Soil Mobility of this compound

CompoundKoc (mL/g)Mobility ClassificationReference
This compound310 (estimated)Moderate
This compound95Moderate
This compound210Moderate
EHPC134 (estimated)Moderate to High

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate of degradation and the pathway of this compound in aerobic soil.

Methodology:

  • Test Soil: A well-characterized soil, such as the German Standard Soil 2.2 (Speyer), is used. Key properties of this soil are provided in Table 4.

  • Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and transformation.

  • Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.

  • Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively).

  • Sampling: Replicate soil samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water). Both extractable and non-extractable (bound) residues are quantified.

  • Analysis: The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify this compound and its degradation products. The trapped volatiles are also analyzed for radioactivity.

  • Data Analysis: The degradation kinetics of this compound are determined, and the DT50 and DT90 values are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Table 4: Physicochemical Properties of German Standard Soil 2.2 (Speyer)

ParameterValue
Organic Carbon (%) 1.81 ± 0.44
Nitrogen (%) 0.18 ± 0.03
**pH (0.01 M CaCl₂) **5.58 ± 0.29
Cation Exchange Capacity (meq/100g) 9.60 ± 1.39
Particle Size Distribution (%)
Clay (<0.002 mm)10.6 ± 1.9
Silt (0.002 - 0.063 mm)18.1
Sand (0.063 - 2.0 mm)71.3
Maximum Water Holding Capacity (%) 52.8 ± 13.3
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Test Substance: this compound is added to the buffer solutions at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots of the test solutions are taken at appropriate time intervals.

  • Analysis: The concentration of this compound and its hydrolysis products (EHPC and aniline) in the samples is determined by HPLC.

  • Data Analysis: The rate constants and half-lives (DT50) for the hydrolysis of this compound at each pH are calculated.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.

Methodology:

  • Soil Columns: Glass columns (e.g., 30 cm in length, 5 cm in diameter) are packed with the selected soil to a bulk density representative of field conditions.

  • Soil Conditioning: The soil columns are pre-eluted with a solution of 0.01 M CaCl₂ to establish steady-state flow.

  • Application: ¹⁴C-labeled this compound is applied to the surface of the soil columns.

  • Leaching: The columns are irrigated with a defined amount of 0.01 M CaCl₂ solution over a set period (e.g., 48 hours) to simulate rainfall.

  • Leachate Collection: The leachate is collected in fractions.

  • Soil Sectioning: After the leaching phase, the soil columns are frozen and sectioned into segments (e.g., every 5 cm).

  • Analysis: The leachate fractions and extracts from the soil segments are analyzed for the parent compound and its metabolites using techniques like Liquid Scintillation Counting (LSC) and HPLC.

  • Data Analysis: The distribution of radioactivity in the leachate and soil segments is determined to assess the mobility of this compound and its degradation products.

Visualization of Key Processes

Desmedipham_Degradation_Pathway This compound This compound (C₁₆H₁₆N₂O₄) EHPC Ethyl-(3-hydroxyphenyl) carbamate (EHPC) This compound->EHPC Hydrolysis & Microbial Degradation Aniline Aniline This compound->Aniline Hydrolysis & Microbial Degradation CO2 CO₂ (Mineralization) EHPC->CO2 Microbial Degradation Aniline->CO2 Microbial Degradation

Degradation pathway of this compound.

Environmental_Fate_of_this compound cluster_soil Soil Compartment cluster_water Water Compartment Desmedipham_Soil This compound Metabolites_Soil EHPC & Aniline Desmedipham_Soil->Metabolites_Soil Degradation Bound_Residues Bound Residues Desmedipham_Soil->Bound_Residues Leaching Leaching (Low Potential) Desmedipham_Soil->Leaching Runoff Runoff Desmedipham_Soil->Runoff Metabolites_Soil->Bound_Residues Mineralization_Soil CO₂ Metabolites_Soil->Mineralization_Soil Degradation Metabolites_Soil->Leaching Desmedipham_Water This compound Metabolites_Water EHPC & Aniline Desmedipham_Water->Metabolites_Water Hydrolysis Application Application Application->Desmedipham_Soil Runoff->Desmedipham_Water

Environmental fate of this compound.

Soil_Metabolism_Workflow start Soil Collection & Characterization application Application of ¹⁴C-Desmedipham start->application incubation Aerobic Incubation (20°C, Dark) application->incubation trapping Trapping of Volatiles (¹⁴CO₂) incubation->trapping sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-Radiometric Analysis extraction->analysis data_analysis DT50 Calculation & Metabolite ID analysis->data_analysis end Final Report data_analysis->end

Aerobic soil metabolism study workflow.

Conclusion

This compound is characterized by its limited persistence in the environment, primarily due to rapid hydrolysis under neutral to alkaline conditions and microbial degradation in soil. Its main degradation products, EHPC and aniline, are further broken down. The low to moderate mobility of this compound and EHPC suggests a minimal risk of groundwater contamination. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this and other similar agricultural chemicals.

References

Desmedipham: A Technical Guide to a Selective Systemic Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmedipham is a selective, systemic herbicide belonging to the phenyl-carbamate chemical class.[1][2] It is primarily used for post-emergence control of a wide range of broadleaf weeds in sugar beet cultivation.[3][4] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII), disrupting the electron transport chain and leading to the death of susceptible plant species.[3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, mechanism of action, herbicidal efficacy, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a colorless crystalline solid with the chemical formula C₁₆H₁₆N₂O₄ and a molecular weight of 300.31 g/mol . It has a melting point of 120°C. Key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueUnit
Molecular Formula C₁₆H₁₆N₂O₄
Molecular Weight 300.31 g/mol
Physical State Colorless crystals
Melting Point 120°C
Water Solubility 7mg/L (at 20°C)
Vapor Pressure 4 x 10⁻⁷hPa (at 25°C)
Octanol-Water Partition Coefficient (LogP) 3.38
Solubility in Acetone >200g/L
Solubility in Methanol 187,000mg/L
Solubility in Dichloromethane 19,900mg/L
Solubility in Hexane 20mg/L

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it targets and binds to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the electron flow from quinone A (QA) to quinone B (QB), effectively interrupting the photosynthetic electron transport chain. The disruption of this process prevents the production of ATP and NADPH, which are essential for CO₂ fixation and the subsequent synthesis of carbohydrates, ultimately leading to plant death.

G Start Start Materials: - 3-Aminophenol - Ethyl chloroformate - Aniline - Phosgene Step1 Reaction 1: Synthesis of Ethyl 3-hydroxyphenylcarbamate Start->Step1 Step2 Reaction 2: Synthesis of Phenyl isocyanate Start->Step2 Step3 Final Reaction: Coupling Step1->Step3 Step1->Step3 Intermediate 1 Step2->Step3 Step2->Step3 Intermediate 2 Purification Purification: - Recrystallization Step3->Purification Product Final Product: This compound Purification->Product

References

Desmedipham: A Technical Guide to its Discovery, Mechanism, and Application as a Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Desmedipham is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical class. First registered in the United States in 1974, it has been a critical tool for weed management, primarily in sugar beet cultivation. Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed mechanism of action, experimental protocols for its synthesis and evaluation, and a summary of its efficacy.

Discovery and History

The development of synthetic herbicides surged following World War II, with the discovery of phenoxyacetic acids like 2,4-D marking a new era in chemical weed control.[1][2] The phenylcarbamate class of herbicides, to which this compound belongs, emerged from this period of intense research and development in agrochemicals. Isopropyl phenylcarbamate was one of the early herbicides developed during this time.[3]

This compound, chemically known as ethyl 3'-phenylcarbamoyloxycarbanilate, was developed by Schering AG.[4] It was first approved for use in the United States in 1970 and registered as a pesticide in 1974.[4] It is often used in combination with another phenylcarbamate herbicide, Phenmedipham, to broaden the spectrum of controlled weeds.

Timeline of Key Milestones
  • Post-WWII: The "chemical era" of weed control begins with the development of synthetic herbicides.

  • 1950s: The discovery and development of phenyl-substituted ureas and triazines, both of which are also photosynthetic inhibitors.

  • 1970: this compound is approved for use in the United States.

  • 1974: this compound is first registered as a pesticide in the U.S. for use on sugar beets.

Mode of Action: Inhibition of Photosystem II

This compound is a selective, systemic herbicide that is absorbed through the leaves of the plant. Its primary mode of action is the inhibition of photosynthesis by targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein of the PSII complex. This binding occurs at the QB binding site, where it competes with the native plastoquinone. The binding of this compound to the D1 protein blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron transport leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Desmedipham_Mode_of_Action cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Normal Flow) Inhibition Inhibition This compound This compound This compound->QB_site Binds to QB site ATP_NADPH ATP & NADPH Production Stops CO2_Fixation CO2 Fixation Stops ROS Reactive Oxygen Species (ROS) Formation ATP_NADPH->ROS CO2_Fixation->ROS Cell_Death Cell Death ROS->Cell_Death

Figure 1: Signaling pathway of this compound's mode of action.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound typically involves a condensation reaction. The following is a generalized laboratory-scale protocol adapted from this process.

Materials:

  • Ethyl N-(3-hydroxyphenyl)carbamate

  • Phenyl isocyanate

  • Anhydrous toluene (or other suitable organic solvent)

  • Triethylamine (or other suitable base catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel.

  • Dissolve a known molar equivalent of ethyl N-(3-hydroxyphenyl)carbamate in anhydrous toluene in the flask.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add one molar equivalent of phenyl isocyanate dissolved in anhydrous toluene to the dropping funnel and add it dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain it for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

  • Dry the purified crystals under vacuum and determine the yield and melting point. Characterize the final product using techniques such as NMR and IR spectroscopy.

Synthesis_Workflow Start Start Reactants Dissolve Ethyl N-(3-hydroxyphenyl)carbamate and catalyst in Toluene Start->Reactants Addition Add Phenyl Isocyanate dropwise Reactants->Addition Reaction Heat and stir (Monitor by TLC) Addition->Reaction Workup Cool and remove solvent (Rotary Evaporation) Reaction->Workup Purification Recrystallize crude product Workup->Purification Analysis Dry and characterize (Yield, MP, NMR, IR) Purification->Analysis End End Analysis->End Herbicide_Development_Workflow cluster_discovery Discovery Phase cluster_development Development Phase cluster_registration Registration & Commercialization Lead_Generation Lead Generation (Chemical Synthesis, Natural Products) Primary_Screening Primary Screening (Herbicidal Activity Bioassays) Lead_Generation->Primary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Primary_Screening->Lead_Optimization Greenhouse_Testing Greenhouse & Growth Chamber Testing (Dose-Response, Selectivity) Lead_Optimization->Greenhouse_Testing Field_Trials Field Trials (Efficacy, Crop Safety, Yield) Greenhouse_Testing->Field_Trials Toxicology_Ecotox Toxicology & Environmental Fate Studies Field_Trials->Toxicology_Ecotox Regulatory_Submission Regulatory Submission (Data Dossier) Toxicology_Ecotox->Regulatory_Submission Product_Launch Product Launch & Marketing Regulatory_Submission->Product_Launch

References

Physical and chemical characteristics of Desmedipham

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Desmedipham

Abstract

This compound is a selective, systemic, post-emergence herbicide belonging to the phenyl carbamate class of chemicals. It is primarily utilized for the control of broadleaf weeds, particularly in sugar beet cultivation, often in combination with other herbicides like Phenmedipham and Ethofumesate.[1][2][3] Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and established analytical methodologies for its detection and quantification.

Chemical Identity

  • IUPAC Name: ethyl {3-[(phenylcarbamoyl)oxy]phenyl}carbamate[4][5]

  • CAS Registry Number: 13684-56-5

  • Chemical Formula: C₁₆H₁₆N₂O₄

  • Synonyms: EP-475, Betanex, Betanal AM, 3-Ethoxycarbonylaminophenyl N-phenylcarbamate

Physicochemical Properties

This compound is a colorless to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 300.31 g/mol
Melting Point 118.5 - 120 °C
Boiling Point Decomposes (295 - 305 °C)
Density ~1.2 g/cm³
Vapor Pressure 4 x 10⁻⁴ mPa (at 25 °C)
Water Solubility 7 mg/L (at room temperature)
Solubility (Other) Slightly soluble in chloroform and methanol
LogP (Octanol/Water) 4.49
pKa 12.96 ± 0.70 (Predicted)

Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthesis. As a Photosystem II (PSII) inhibitor, it interrupts the photosynthetic electron transport chain in chloroplasts. Specifically, it binds to the D1 quinone-binding protein in PSII, displacing plastoquinone (PQ). This blockage prevents the flow of electrons, thereby halting the production of ATP and NADPH, which are essential energy carriers for carbon dioxide (CO₂) fixation in the Calvin cycle. The disruption of these fundamental processes leads to rapid chlorosis and necrosis in susceptible plants.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_inhibition cluster_downstream Downstream Processes Light Light Energy PSII P680 Reaction Center Light->PSII Excites Pheo Pheophytin PSII->Pheo e⁻ QA QA (Quinone A) Pheo->QA e⁻ QB QB Site (D1 Protein) QA->QB e⁻ PQ Plastoquinone (PQ) QB->PQ e⁻ ETC Electron Transport Chain PQ->ETC e⁻ Carrier This compound This compound This compound->Block Block->QB Binds & Blocks Plastoquinone Site ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Drives Calvin Calvin Cycle (CO₂ Fixation) ATP_NADPH->Calvin Powers Growth Plant Growth Calvin->Growth Supports

Caption: this compound inhibits photosynthesis by blocking the QB site in Photosystem II.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A prevalent method for the determination of this compound in commercial herbicide formulations involves reverse-phase HPLC. This protocol provides a reliable and accurate means of quantifying the active ingredient.

A. Sample Preparation:

  • Accurately weigh 70-80 mg of the herbicide sample (e.g., Betanal AM-11).

  • Dissolve the sample in 5 mL of methanol acidified with acetic acid.

  • Dilute the solution to a final volume of 50 mL using the mobile phase as the diluent.

B. Chromatographic Conditions:

  • Apparatus: A liquid chromatograph equipped with a binary pump, programmable injector, and a diode array detector (DAD).

  • Column: Hypersil ODS (C18), 200 mm x 2.1 mm I.D., 5 µm particle size.

  • Mobile Phase: A mixture of methanol and water in a 51:49 (v/v) ratio.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 20°C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 2 µL.

C. Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard solution. The percentage of the active ingredient is calculated based on this comparison. Under these conditions, this compound typically has a retention time of approximately 7.86 minutes.

G cluster_hplc HPLC System start Start: Herbicide Sample prep 1. Sample Preparation - Weigh 70-80 mg sample - Dissolve in acidified methanol - Dilute to 50 mL with mobile phase start->prep inject 2. HPLC Injection - Inject 2 µL into system prep->inject pump Binary Pump (0.4 mL/min) inject->pump column C18 Column (20°C) pump->column Mobile Phase (Methanol/Water 51:49) detector DAD Detector (254 nm) column->detector Separated Analytes analysis 3. Data Analysis - Integrate peak area at ~7.8 min - Compare with standard curve detector->analysis result Result: this compound Concentration (%) analysis->result

Caption: Workflow for the HPLC-based quantification of this compound.

Environmental Fate

This compound is not typically persistent in soil or water. Its primary degradation pathway in the environment is hydrolysis, which breaks it down into ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline. These products are then subject to further microbial degradation. Processes such as photodegradation and volatilization do not appear to be significant contributors to its dissipation. Due to its properties, this compound has a low potential to leach into groundwater in most soil types.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Desmedipham in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the extraction, cleanup, and quantification of Desmedipham in soil samples using various analytical techniques.

Introduction

This compound is a post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document outlines detailed protocols for the analysis of this compound in soil, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods.

Analytical Methods Overview

The determination of this compound in soil typically involves a multi-step process including sample preparation (extraction and cleanup) followed by instrumental analysis. The most common techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), HPLC is a widely used technique for the analysis of this compound.[1][4] Reversed-phase chromatography is a common approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for trace-level detection of this compound and its metabolites in complex matrices like soil.

  • Gas Chromatography (GC): GC can also be used for this compound analysis, often after a derivatization step to improve volatility and thermal stability.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection.

Table 1: HPLC Methods - Performance Data

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
RP-HPLC-DADHerbicide Formulation2.9 µg/mL--
NP-HPLC-UVPesticide Formulation41.1 µg/mL137.1 µg/mL-
RP-HPLC-UVSoil-30 µg/kg-
HPLC-UVSoil & Sugar Beet Roots-0.0001 mg/kg86% (soil), 78% (roots)

Table 2: LC-MS/MS Methods - Performance Data

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MSSpiked Soils≤ 25 ng/g-Quantitative (50-200 ppb spike)
HPLC-MS/MS21 Foods0.007–1.875 μg kg⁻¹0.025–6.250 μg kg⁻¹72%–110%

Table 3: Voltammetric Method - Performance Data

MethodMatrixLimit of Detection (LOD)Linear RangeReference
Square Wave Stripping VoltammetryStrawberry Juices41.00 and 50.00 µg/L0.15–1.20 mg/L and 1.20–4.50 mg/L

Experimental Protocols

General Soil Sample Preparation Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in soil samples.

Desmedipham_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Soil Sample Collection Sieving Sieving (e.g., 2 mm mesh) SampleCollection->Sieving Air-dry Extraction Solvent Extraction (e.g., Methanol, Acetone) Sieving->Extraction Homogenize Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Shake/Sonicate Cleanup Solid Phase Extraction (SPE) (Optional) Centrifugation->Cleanup Collect Supernatant HPLC_UV HPLC-UV/DAD Cleanup->HPLC_UV LC_MS LC-MS/MS Cleanup->LC_MS GC_MS GC-MS Cleanup->GC_MS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification LC_MS->Quantification GC_MS->Quantification Reporting Reporting Results Quantification->Reporting Logical_Relationship cluster_input Input Factors cluster_method Method Selection cluster_output Expected Outcome SoilMatrix Soil Matrix Complexity (e.g., organic matter content) HPLC HPLC-UV/DAD SoilMatrix->HPLC Low to Moderate LCMS LC-MS/MS SoilMatrix->LCMS High Concentration Expected this compound Concentration Concentration->HPLC High (ppm levels) Concentration->LCMS Low (ppb, ppt levels) Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost & Throughput HPLC->Cost Lower Cost, Higher Throughput LCMS->Sensitivity High LCMS->Selectivity High LCMS->Cost Higher Cost, Lower Throughput

References

Application Note: Simultaneous Determination of Desmedipham by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative determination of Desmedipham. The described protocol is applicable for the analysis of this compound in pesticide formulations. Two primary methodologies are presented: a reversed-phase (RP-HPLC) method, which is commonly employed, and a normal-phase (NP-HPLC) method as an alternative approach. Both methods demonstrate good linearity, precision, and accuracy.

Introduction

This compound is a selective post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pesticide formulations containing this compound to ensure their efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[2][3] This note provides detailed protocols for the determination of this compound using both reversed-phase and normal-phase HPLC-DAD.

Experimental

  • Instrumentation: A liquid chromatograph system equipped with a binary pump, a manual or autosampler injector, a column thermostat, and a Diode Array Detector (DAD) was used.[1]

  • Chemicals and Reagents:

    • This compound analytical standard (purity >99%)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • n-Hexane (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Acetic acid (analytical reagent grade)

Two distinct HPLC methods are presented below. The selection of the method may depend on the sample matrix and the availability of columns and solvents.

Method 1: Reversed-Phase HPLC (Primary Method)

ParameterDescription
Column LiChrospher 60 RP-select B (25 cm × 0.4 cm, 5 µm) or Hypersil ODS (C18) (20 cm x 0.21 cm, 5 µm)
Mobile Phase Methanol/Water (60:40, v/v) or (51:49, v/v)
Flow Rate 0.4 - 1.0 mL/min
Injection Volume 2 - 20 µL
Column Temperature 20 - 25 °C
Detection Wavelength 230 nm or 254 nm

Method 2: Normal-Phase HPLC (Alternative Method)

ParameterDescription
Column CN column (25 cm × 0.4 cm, 5 µm)
Mobile Phase n-Hexane/Dichloromethane (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 270 nm

Protocols

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (for RP-HPLC) or a 1:1 (v/v) mixture of n-hexane and dichloromethane (for NP-HPLC) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 15 µg/mL to 200 µg/mL for RP-HPLC; 70 µg/mL to 360 µg/mL for NP-HPLC).

  • Accurately weigh an appropriate amount of the pesticide formulation (e.g., 70-80 mg) into a 50 mL volumetric flask.

  • Add a suitable solvent to dissolve the sample. For a reversed-phase method, use methanol, which can be slightly acidified with acetic acid. For a normal-phase method, a 1:1 (v/v) mixture of n-hexane and dichloromethane can be used.

  • Sonicate the solution for approximately 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent.

  • If necessary, perform a further dilution to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The presented methods have been validated for several parameters to ensure their reliability.

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Linearity Range (µg/mL) 15.6 - 187.272 - 360
Correlation Coefficient (r²) > 0.999Not Specified
Limit of Detection (LOD) (µg/mL) 0.179 - 2.941.1
Limit of Quantification (LOQ) (µg/mL) 0.593137.1
Precision (RSD %) < 1% for retention times and peak areasSatisfactory intra-day and inter-day precision
Accuracy (Recovery %) Not SpecifiedConfirmed by standard additions method

Experimental Workflow

HPLC_Workflow A Standard Preparation C HPLC-DAD Analysis A->C Inject Standards B Sample Preparation B->C Inject Samples D Data Acquisition C->D Chromatographic Separation & Detection E Peak Integration & Quantification D->E Generate Chromatograms F Result Reporting E->F Calculate Concentration

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

Conclusion

The HPLC-DAD methods described in this application note are suitable for the simultaneous determination of this compound in pesticide formulations. The reversed-phase method offers a common and robust approach, while the normal-phase method provides a reliable alternative. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.

References

Application Note and Protocol for Desmedipham Residue Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmedipham is a selective post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet crops.[1][2] Its application necessitates the development of robust and sensitive analytical methods to monitor its residue levels in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of this compound residues in various plant matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The methodology is based on the extraction of this compound residues from homogenized plant samples using acetonitrile. The extract is then cleaned up using a dispersive solid-phase extraction (dSPE) technique to remove interfering matrix components. The final extract is analyzed by HPLC-MS/MS for the quantification of this compound. This approach is widely adopted for pesticide residue analysis due to its simplicity, high throughput, and effectiveness across a variety of food matrices.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for the analytical method validation for this compound in various plant tissues.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linear Working Range0.025 - 1 mg kg⁻¹
Correlation Coefficient (R²)0.9912 – 1.0000
Limit of Quantification (LOQ)0.01 mg kg⁻¹ (most matrices)
0.05 mg kg⁻¹ (tea and spices)

Table 2: Recovery and Precision of this compound in Spiked Samples

MatrixSpiked Concentration (mg kg⁻¹)Recovery (%)Relative Standard Deviation (RSD) (%)
Head Cabbage0.01, 0.1, 0.575 - 98≤ 15.2
Tomato0.01, 0.1, 0.582 - 105≤ 12.8
Beet0.01, 0.1, 0.570 - 108≤ 19.6
Pear0.01, 0.1, 0.578 - 95≤ 11.5
Rice0.01, 0.1, 0.585 - 102≤ 9.8

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • This compound analytical standard

  • Deionized water

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Sample Preparation
  • Homogenize a representative portion of the plant tissue sample using a high-speed blender.

  • For dry commodities, such as grains or raisins, a wetting step is required prior to extraction.

Extraction (QuEChERS Method)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents. For most plant matrices, a combination of 150 mg MgSO₄ and 50 mg PSA is effective. For samples with high pigment content, such as spinach, 50 mg of GCB can be added.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

Final Extract Preparation
  • Transfer the supernatant to a clean vial.

  • Filter the extract through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 column is commonly used for the separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the identification and quantification of this compound.

Mandatory Visualizations

Desmedipham_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenization Homogenize Plant Tissue Weighing Weigh 10g of Sample Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex for 1 min Add_Salts->Shake Centrifuge1 Centrifuge at 3000 rpm for 5 min Shake->Centrifuge1 Transfer_Aliquot Transfer 1mL of Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add to dSPE Tube (MgSO4, PSA) Transfer_Aliquot->Add_dSPE Vortex_dSPE Vortex for 30 sec Add_dSPE->Vortex_dSPE Centrifuge2 Centrifuge Vortex_dSPE->Centrifuge2 Filter Filter through 0.22 µm Syringe Filter Centrifuge2->Filter HPLC_MSMS Analyze by HPLC-MS/MS Filter->HPLC_MSMS

Caption: Experimental workflow for this compound residue analysis.

Desmedipham_Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolic Breakdown Inhibition Inhibition of Photosystem II This compound->Inhibition Mode of Action Metabolite1 Ethyl 3-hydroxycarbanilate Hydrolysis->Metabolite1 Metabolite2 Aniline Hydrolysis->Metabolite2

Caption: Simplified metabolic pathway and mode of action of this compound.

References

Application Notes and Protocols for Desmedipham in Sugar Beet Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Desmedipham for selective post-emergence weed control in sugar beet (Beta vulgaris L.) studies. The information compiled is based on various scientific studies and is intended to guide researchers in developing effective weed management protocols.

Introduction

This compound is a selective, systemic, post-emergence herbicide belonging to the phenylcarbamate group.[1][2] It is primarily used to control a wide range of annual broadleaf weeds in sugar beet cultivation.[1][3] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II, leading to chlorosis, necrosis, and eventual desiccation of susceptible weeds.[3] this compound is often used in combination with other herbicides, such as Phenmedipham and Ethofumesate, to broaden the spectrum of controlled weeds and enhance efficacy. Sugar beets exhibit tolerance to this compound due to their ability to rapidly metabolize the herbicide.

Efficacy and Application Rates

The efficacy of this compound is influenced by the weed species present, their growth stage, and environmental conditions. It is most effective when applied to weeds at the cotyledon to two-leaf stage. Application rates can vary, and often, split applications are employed to improve weed control and minimize injury to the sugar beet crop.

Table 1: Efficacy of this compound and its Tank Mixes on Various Weed Species
Weed SpeciesHerbicide TreatmentApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Reference
Amaranthus retroflexus (Redroot Pigweed)This compoundNot specifiedEffective
Chenopodium album (Common Lambsquarters)This compound + PhenmediphamNot specifiedEffective
Solanum nigrum (Black Nightshade)This compound + Phenmedipham + EthofumesateNot specifiedEffective
Portulaca oleracea (Common Purslane)This compound + Phenmedipham + Ethofumesate0.29990
Broadleaf Weeds (general)This compound + Phenmedipham + Ethofumesate0.23 + 0.23 + 0.23High
Annual Dicotyledonous WeedsThis compound + Phenmedipham + EthofumesateNot specified95.1 - 95.8
Various broadleaf weedsThis compound + Ethofumesate + Lenacil + PhenmediphamNot specified68 - 71
Table 2: Impact of this compound-based Treatments on Sugar Beet Yield
Herbicide TreatmentApplication Rate (kg a.i./ha)Root Yield (ton/ha)Sugar Yield (ton/ha)Reference
This compound + Phenmedipham + Propaquizafop0.46 + 0.46 + 0.1Highest among herbicide treatmentsNot specified
This compound + Phenmedipham + Ethofumesate0.23 + 0.23 + 0.23HighNot specified
Phenmedipham + this compound + Ethofumesate + Adigor (adjuvant)Recommended rate71.31Not specified
Phenmedipham + this compound + Ethofumesate + HydroMax (adjuvant)Recommended rateNot specified13.21
Metamitron4.573.66Not specified
Weedy Check-20.661.49

Experimental Protocols

Field Trial for Efficacy Evaluation

This protocol is a generalized procedure based on methodologies described in cited research.

Objective: To evaluate the efficacy of this compound and its tank mixtures on weed control and the response of sugar beet.

Materials:

  • Certified sugar beet seeds

  • This compound, Phenmedipham, Ethofumesate, and other herbicides as required

  • Adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Calibrated backpack sprayer or research plot sprayer

  • Quadrats for weed density and biomass assessment

  • Equipment for sugar beet harvesting and yield analysis

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of broadleaf weed infestation. Prepare the seedbed according to standard agricultural practices for sugar beet cultivation.

  • Experimental Design: Employ a randomized complete block design (RCBD) with at least three replications. Plot sizes should be adequate for representative sampling (e.g., 3m x 10m).

  • Planting: Sow sugar beet seeds at the recommended depth and spacing.

  • Herbicide Application:

    • Apply herbicides post-emergence when the majority of weeds are at the cotyledon to 2-4 leaf stage and sugar beets are at a tolerant growth stage (e.g., 2-4 true leaves).

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha).

    • Prepare herbicide solutions according to the desired active ingredient rates. For tank mixtures, ensure compatibility and follow the recommended mixing order.

    • Include a weedy check (no herbicide) and a hand-weeded check for comparison.

  • Data Collection:

    • Weed Control: At 7, 14, and 28 days after treatment (DAT), assess weed control visually (on a scale of 0-100%) and/or by counting weed density and measuring weed biomass within randomly placed quadrats.

    • Crop Injury: Visually assess sugar beet injury (stunting, chlorosis, necrosis) at 7 and 14 DAT on a scale of 0-100%.

    • Yield and Quality: At harvest, determine the root yield and sugar content from the central rows of each plot to minimize edge effects. Analyze for sucrose percentage and impurities.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Photosynthesis Inhibition Assay

Objective: To determine the effect of this compound on the photosynthetic activity of target weeds and sugar beet.

Materials:

  • Healthy, young potted plants of a susceptible weed species (e.g., Amaranthus retroflexus) and sugar beet.

  • This compound solution at a known concentration.

  • Portable photosynthesis system (e.g., LI-COR LI-6400XT).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Plant Growth: Grow plants to the 2-4 true leaf stage in a growth chamber.

  • Herbicide Treatment: Apply this compound solution to the leaves of the test plants using a laboratory sprayer. Treat control plants with a blank solution (without herbicide).

  • Photosynthesis Measurement:

    • Measure the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) of a fully expanded young leaf from both treated and control plants at specific time points (e.g., 1, 3, 10, and 24 hours after treatment).

    • Ensure that the conditions within the leaf cuvette of the photosynthesis system (light intensity, CO2 concentration, temperature) are consistent across all measurements.

  • Data Analysis: Compare the photosynthetic parameters of the treated plants to the control plants over time to quantify the inhibitory effect of this compound.

Visualizations

G cluster_herbicide_action This compound Application & Uptake cluster_photosynthesis Photosynthesis Inhibition cluster_plant_response Weed Response This compound\nApplication This compound Application Foliar\nUptake Foliar Uptake This compound\nApplication->Foliar\nUptake Photosystem II\n(PSII) Photosystem II (PSII) Foliar\nUptake->Photosystem II\n(PSII) Translocation Electron Transport\nChain Blocked Electron Transport Chain Blocked Photosystem II\n(PSII)->Electron Transport\nChain Blocked Photosynthesis\nInhibition Photosynthesis Inhibition Electron Transport\nChain Blocked->Photosynthesis\nInhibition Chlorosis &\nNecrosis Chlorosis & Necrosis Photosynthesis\nInhibition->Chlorosis &\nNecrosis Weed\nDeath Weed Death Chlorosis &\nNecrosis->Weed\nDeath

Caption: Mechanism of action of this compound in susceptible weeds.

G Start Start Site Selection\n& Field Prep Site Selection & Field Prep Start->Site Selection\n& Field Prep Experimental\nDesign (RCBD) Experimental Design (RCBD) Site Selection\n& Field Prep->Experimental\nDesign (RCBD) Sugar Beet\nPlanting Sugar Beet Planting Experimental\nDesign (RCBD)->Sugar Beet\nPlanting Weed & Crop\nGrowth Stage Check Weed & Crop Growth Stage Check Sugar Beet\nPlanting->Weed & Crop\nGrowth Stage Check Herbicide\nApplication Herbicide Application Weed & Crop\nGrowth Stage Check->Herbicide\nApplication Cotyledon to 2-4 leaf stage Data Collection\n(Weed Control, Crop Injury) Data Collection (Weed Control, Crop Injury) Herbicide\nApplication->Data Collection\n(Weed Control, Crop Injury) Harvest Harvest Data Collection\n(Weed Control, Crop Injury)->Harvest Yield & Quality\nAnalysis Yield & Quality Analysis Harvest->Yield & Quality\nAnalysis Statistical\nAnalysis Statistical Analysis Yield & Quality\nAnalysis->Statistical\nAnalysis End End Statistical\nAnalysis->End

Caption: Experimental workflow for a field trial evaluating this compound.

References

Application Notes & Protocols for the Quantification of Desmedipham and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmedipham is a selective post-emergence herbicide used to control broadleaf weeds, particularly in sugar beet cultivation.[1] Monitoring its presence and that of its metabolites in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound and its primary metabolites—aniline, m-aminophenol, and ethyl 3-hydroxycarbamate—using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes degradation in the environment, primarily through hydrolysis of its carbamate linkages. This process leads to the formation of several metabolites. The major degradation pathway involves the cleavage of the ester and carbamate bonds, resulting in the formation of aniline and m-aminophenol. Another potential transformation product is ethyl 3-hydroxycarbamate.[2][3]

G cluster_legend Legend This compound This compound Aniline Aniline This compound->Aniline m_Aminophenol m-Aminophenol This compound->m_Aminophenol Ethyl_3_hydroxycarbamate Ethyl 3-hydroxycarbamate This compound->Ethyl_3_hydroxycarbamate Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis Transformation Environmental Transformation Parent Parent Compound Metabolite1 Metabolite Metabolite2 Metabolite Metabolite3 Metabolite

Metabolic Pathway of this compound.

Experimental Protocols

Sample Preparation

1. Water Samples

This protocol is adapted for the extraction of this compound and its metabolites from water samples.

  • Materials:

    • Water sample (100 mL)

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6cc, 200mg)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 2 x 4 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. Soil Samples

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound and its metabolites from soil.

  • Materials:

    • Soil sample (10 g)

    • Acetonitrile with 1% acetic acid (LC-MS grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium acetate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Centrifuge tubes (50 mL)

    • Centrifuge

  • Procedure:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. Sugar Beet Samples

This protocol describes the extraction of this compound and its metabolites from sugar beet roots.

  • Materials:

    • Sugar beet sample (10 g, homogenized)

    • Acetonitrile (LC-MS grade)

    • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

    • Dispersive SPE (dSPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

    • Centrifuge tubes (50 mL and 2 mL)

    • Centrifuge

  • Procedure:

    • Weigh 10 g of the homogenized sugar beet sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 301.1182.115
301.1136.125
Aniline 94.177.110
94.166.120
m-Aminophenol 110.193.112
110.165.122
Ethyl 3-hydroxycarbamate 120.176.110
120.144.118

Quantitative Data

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound and its metabolites.

Table 1: Method Validation Parameters

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound 0.1 - 100> 0.9950.050.1
Aniline 0.5 - 100> 0.9950.20.5
m-Aminophenol 0.5 - 100> 0.9950.20.5
Ethyl 3-hydroxycarbamate 1.0 - 100> 0.9900.51.0

Table 2: Recovery and Precision in Different Matrices

MatrixAnalyteSpiking Level (ng/g)Average Recovery (%)Precision (RSD, %)
Water This compound1095.24.8
Aniline1092.16.2
m-Aminophenol1093.55.5
Soil This compound5091.57.1
Aniline5088.78.5
m-Aminophenol5090.27.9
Sugar Beet This compound2094.35.9
Aniline2090.87.3
m-Aminophenol2092.66.8

Experimental Workflow

The overall workflow for the quantification of this compound and its metabolites is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Sugar Beet) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Workflow for this compound Analysis.

References

Application Note: Preparation of Desmedipham Standard Solutions for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmedipham is a selective post-emergence herbicide used to control broadleaf weeds, particularly in sugar beet crops.[1][2] Accurate quantitative analysis of this compound residues in environmental and agricultural samples is crucial for regulatory compliance and food safety. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose, and the accuracy of HPLC results is fundamentally dependent on the precise preparation of calibration standard solutions.[1][3] This document provides a detailed protocol for the preparation of this compound standard solutions for use in chromatographic analysis.

Data Presentation

A summary of this compound's solubility in various organic solvents is provided below. This data is essential for selecting an appropriate solvent for the preparation of stock solutions.

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone400[2]
Methanol180
Chloroform80
Dichloromethane19.9
Toluene1.2
n-Hexane0.5
Water (pH 7)0.007

Experimental Protocols

This section details the step-by-step procedures for preparing primary stock and subsequent working standard solutions of this compound.

1. Reagents and Materials

  • This compound analytical standard (purity ≥99.5%)

  • HPLC-grade Methanol

  • HPLC-grade n-Hexane

  • HPLC-grade Dichloromethane

  • HPLC-grade Acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Analytical balance (4- or 5-decimal place)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Glass pipettes or calibrated micropipettes

  • Ultrasonic bath

  • Amber glass vials for storage

2. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is a concentrated solution from which working standards are prepared. Methanol is a common choice due to this compound's high solubility.

  • Weighing: Accurately weigh approximately 25 mg (± 0.1 mg) of the this compound analytical standard onto a weighing paper or directly into a 25 mL Class A volumetric flask. Record the exact weight.

  • Dissolving: Add approximately 15 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the this compound standard.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculation: Calculate the exact concentration of the stock solution based on the purity of the standard and the exact weight.

    • Concentration (µg/mL) = (Weight of standard (mg) × Purity (%)) / Volume of flask (mL) × 1000

  • Labeling and Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date. Store the stock solution in a refrigerator at 4°C.

3. Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution. These are used to generate a calibration curve for quantifying this compound in samples. The following is an example of preparing a set of standards for a calibration range of 0.5 to 20 µg/mL.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the desired mobile phase or solvent (e.g., methanol or acetonitrile/water mixture).

    • Mix thoroughly. This intermediate solution should also be stored under refrigeration.

  • Calibration Standards (Serial Dilution):

    • Prepare a series of calibration standards by diluting the 100 µg/mL intermediate stock solution as detailed in Table 2.

    • Each working standard should be transferred to a labeled autosampler vial.

Table 2: Example Serial Dilution Scheme for Working Standards

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Dilution Solvent
20.02.010Mobile Phase
10.01.010Mobile Phase
5.00.510Mobile Phase
2.00.210Mobile Phase
1.01.0 (from 10 µg/mL std)10Mobile Phase
0.50.5 (from 10 µg/mL std)10Mobile Phase

4. Stability and Storage

  • Stock Solutions: When stored in amber containers at 4°C, methanolic stock solutions of this compound are generally stable for several months. However, it is recommended to prepare fresh stock solutions every 3-6 months.

  • Working Solutions: Aqueous working solutions are less stable. This compound is known to hydrolyze in neutral and alkaline media and can degrade in environmental water samples within hours. It is best practice to prepare fresh working standards daily from the refrigerated stock solution.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Desmedipham_Standard_Preparation_Workflow cluster_stock Primary Stock Solution Preparation cluster_working Working Standard Solution Preparation weigh 1. Weigh this compound Analytical Standard dissolve 2. Add Solvent (Methanol) & Sonicate to Dissolve weigh->dissolve dilute_stock 3. Dilute to Final Volume in Volumetric Flask dissolve->dilute_stock store_stock 4. Store Stock Solution at 4°C dilute_stock->store_stock pipette 5. Pipette Aliquot of Stock Solution store_stock->pipette Use for Dilution dilute_working 6. Perform Serial Dilutions to Target Concentrations pipette->dilute_working calibration_standards 7. Final Calibration Standards (e.g., 0.5 - 20 µg/mL) dilute_working->calibration_standards analysis Chromatographic Analysis calibration_standards->analysis Ready for HPLC Analysis

Caption: Workflow for preparing this compound standard solutions.

References

Field Trial Design for Testing Desmedipham Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting field trials to evaluate the efficacy of Desmedipham, a selective, post-emergence herbicide. The provided methodologies are based on established best practices in weed science to ensure robust and reliable data collection for regulatory submissions and product development.

Introduction to this compound

This compound is a phenyl-carbamate herbicide that functions by inhibiting photosynthesis at photosystem II (PSII).[1][2] It is primarily absorbed through the leaves of target weeds and is used for the post-emergence control of a variety of broadleaf weeds in crops such as sugar beets, spinach, and strawberries.[1] Efficacy can be influenced by weed growth stage, environmental conditions, and the use of adjuvants or tank-mix partners.[1]

Core Principles of Field Trial Design

A successful field trial for this compound efficacy hinges on a well-structured experimental design. The most common and recommended design is the Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of environmental variability across the trial site.

Key components of a robust field trial include:

  • Treatments: The trial should include a range of this compound application rates, including the proposed label rate, as well as lower and higher rates to determine the optimal dosage.

  • Controls: It is essential to include both an untreated control (weedy check) to assess the baseline weed pressure and a standard commercial herbicide as a reference treatment. A weed-free control (hand-weeded) is also beneficial for assessing maximum crop yield potential.

  • Replication: Each treatment should be replicated multiple times (typically 3-4) to ensure that the observed effects are due to the treatments and not random chance.

  • Plot Size: The size of the individual plots should be large enough to minimize edge effects and allow for representative sampling. A minimum net plot size of 25m² is often recommended.

  • Randomization: The placement of treatments within each block should be randomized to avoid systematic bias.

Experimental Protocols

Site Selection and Preparation
  • Site Selection: Choose a field with a known history of uniform weed infestation of the target species. The soil type and environmental conditions should be representative of the intended use area for this compound.

  • Land Preparation: Prepare the field according to standard agricultural practices for the selected crop. This includes tillage, fertilization, and seedbed preparation.

  • Plot Layout: Mark out the individual plots according to the experimental design. Leave buffer zones between plots and blocks to prevent spray drift and other interferences.

Crop and Weed Management
  • Crop Planting: Plant the selected crop uniformly across all plots.

  • Weed Establishment: Allow weeds to emerge and grow to the specified growth stage for treatment application (typically cotyledon to 2-4 leaf stage).

Herbicide Application
  • Timing: Apply this compound post-emergence when the target weeds and the crop are at the appropriate growth stage. Application in the late afternoon can increase crop safety.

  • Application Rates: Prepare spray solutions for each this compound treatment rate. It is common to test this compound in combination with other herbicides like Phenmedipham and Ethofumesate, and with the addition of adjuvants to enhance efficacy.

  • Equipment: Use a calibrated research sprayer to ensure accurate and uniform application of the herbicide treatments to the designated plots.

  • Environmental Conditions: Record the environmental conditions at the time of application, including temperature, humidity, wind speed, and cloud cover.

Data Collection
  • Visual Assessment:

    • Conduct visual assessments of weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

    • Use a standardized rating scale, such as the European Weed Research Society (EWRS) rating scale, to score the percentage of weed control compared to the untreated control.

  • Weed Density and Biomass:

    • At specified time points, place one or more quadrats (e.g., 0.25 m² or 0.5 m²) randomly within each plot.

    • Count the number of individual weed species within each quadrat to determine weed density.

    • Harvest all the above-ground weed biomass within the quadrats.

    • Dry the harvested biomass in an oven until a constant weight is achieved to determine the dry weed biomass.

  • Visual Assessment:

    • Visually assess crop injury at regular intervals after application using a percentage scale (0% = no injury, 100% = crop death).

    • Record any symptoms of phytotoxicity, such as stunting, chlorosis, or necrosis.

  • Crop Height and Biomass:

    • Measure the height of a representative number of crop plants in each plot.

    • At the end of the season, harvest the crop from a designated area within each plot to determine the crop yield and/or biomass.

Data Analysis

Analyze the collected data using appropriate statistical methods. Analysis of Variance (ANOVA) is commonly used to determine if there are significant differences between the treatment means. If significant differences are found, a post-hoc test (e.g., Tukey's HSD) can be used to compare individual treatment means.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Effect of this compound Treatments on Weed Density and Dry Matter

TreatmentApplication Rate (g a.i./ha)Weed Density (plants/m²)Weed Dry Matter (g/m²)% Weed Control (Visual)
Untreated Control01502500
This compoundX457570
This compound + PhenmediphamX + Y203088
This compound + Phenmedipham + EthofumesateX + Y + Z101295
Standard HerbicideLabel Rate152092

Table 2: Effect of this compound Treatments on Crop Phytotoxicity and Yield

TreatmentApplication Rate (g a.i./ha)Crop Phytotoxicity (%) (14 DAT)Crop Height (cm)Crop Yield (t/ha)
Untreated Control004030
Hand-Weeded ControlN/A06560
This compoundX106055
This compound + PhenmediphamX + Y86257
This compound + Phenmedipham + EthofumesateX + Y + Z56459
Standard HerbicideLabel Rate56358

Visualizations

Signaling Pathway of this compound

Desmedipham_MoA cluster_photosynthesis Photosynthesis in Chloroplast Sunlight Sunlight PSII Photosystem II (PSII) (P680) Sunlight->PSII Light Energy Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Plastocyanin Plastocyanin (PC) Cytb6f->Plastocyanin PSI Photosystem I (PSI) (P700) Plastocyanin->PSI NADPH NADPH PSI->NADPH Electron Transfer This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Plastoquinone Blocks electron transfer from QA to QB site Field_Trial_Workflow Planning 1. Trial Planning - Define Objectives - Select Treatments & Controls - Experimental Design (RCBD) SiteSelection 2. Site Selection & Preparation - Choose Uniform Site - Land Preparation - Plot Layout Planning->SiteSelection Planting 3. Crop & Weed Establishment - Plant Crop - Allow Weed Emergence SiteSelection->Planting Application 4. Herbicide Application - Calibrate Sprayer - Apply Treatments at Correct  Growth Stage Planting->Application DataCollection 5. Data Collection (Multiple Time Points) Application->DataCollection WeedAssessment 5a. Weed Efficacy Assessment - Visual Ratings (EWRS) - Weed Density (Counts) - Weed Biomass DataCollection->WeedAssessment CropAssessment 5b. Crop Tolerance Assessment - Visual Phytotoxicity - Crop Height - Crop Yield DataCollection->CropAssessment Analysis 6. Statistical Analysis - ANOVA - Mean Separation Tests WeedAssessment->Analysis CropAssessment->Analysis Reporting 7. Reporting - Summarize Data in Tables - Interpret Results - Final Report Analysis->Reporting

References

Application Notes and Protocols for the Extraction of Desmedipham from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Desmedipham from various environmental matrices. The methodologies outlined below are based on established scientific literature and are intended to offer robust and reproducible procedures for the accurate quantification of this herbicide.

Introduction to this compound and Analytical Challenges

This compound is a post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its presence in environmental samples such as soil, water, and food products is a matter of concern due to potential ecological and human health impacts. Accurate monitoring of this compound residues requires efficient extraction techniques that can isolate the analyte from complex matrices with high recovery and minimal interference.

Common analytical challenges include the low concentrations at which this compound may be present and the co-extraction of interfering substances from the sample matrix.[3][4][5] The selection of an appropriate extraction method is therefore critical for reliable quantification. This document details three widely used and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Solid-Phase Extraction (SPE) for Water and Soil Samples

Solid-Phase Extraction is a widely used technique for the pre-concentration and cleanup of analytes from liquid samples and extracts. It offers advantages such as high recovery rates, reduced solvent consumption, and the ability to handle a wide range of analyte polarities.

Application Note: SPE for Water Samples

This protocol is suitable for the trace-level determination of this compound in environmental water samples, including drinking and surface water. On-line trace enrichment coupled with liquid chromatography is a fully automated approach that allows for the analysis of large sample volumes, thereby achieving low detection limits.

  • Sample Preparation:

    • Filter water samples through a <1-μm glass-fiber filter to remove suspended solids.

  • SPE Cartridge Selection and Conditioning:

    • Utilize a PRP-1 polymer pre-column (10 x 2 mm I.D., 10 µm) for optimal recovery of this compound.

    • Alternatively, a C18 pre-column can be used, though it may show lower reproducibility for more polar carbamates.

    • Condition the pre-column with the initial mobile phase conditions of the LC method.

  • Sample Loading (On-line Enrichment):

    • Percolate up to 100 mL of the filtered water sample through the conditioned PRP-1 pre-column.

  • Elution and Chromatographic Analysis:

    • After sample loading, switch the valve to elute the trapped analytes from the pre-column onto the analytical column (e.g., 150 x 4.6 mm I.D., 5 µm ODS).

    • Perform gradient elution with a suitable mobile phase, such as a methanol-water mixture.

    • Detect this compound using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Application Note: SPE for Soil Samples

For soil samples, an initial solvent extraction is required to transfer this compound into a liquid phase, which is then cleaned up using SPE.

  • Initial Solvent Extraction:

    • Extract a representative soil sample with methanol.

    • Centrifuge the solvent/soil suspension.

  • SPE Cleanup:

    • Take the supernatant from the previous step for SPE cleanup.

    • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

    • Load the methanol extract onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent such as methanol or ethyl acetate.

  • Analysis:

    • The eluate can be directly injected into an LC-MS system for analysis without further cleanup.

Workflow for Solid-Phase Extraction (SPE)```dot

SPE_Workflow cluster_water Water Sample cluster_soil Soil Sample Water_Start Start Filter Filter Sample (<1-µm glass fiber) Water_Start->Filter Condition Condition SPE Pre-column (PRP-1) Filter->Condition Load Load Sample (up to 100 mL) Condition->Load Elute_Analyze On-line Elution & LC-DAD/MS Analysis Load->Elute_Analyze Water_End End Elute_Analyze->Water_End Soil_Start Start Solvent_Extract Solvent Extraction (Methanol) Soil_Start->Solvent_Extract Centrifuge Centrifuge Solvent_Extract->Centrifuge SPE_Cleanup SPE Cleanup (C18 Cartridge) Centrifuge->SPE_Cleanup Analyze LC-MS Analysis SPE_Cleanup->Analyze Soil_End End Analyze->Soil_End

Caption: General workflow for the modified QuEChERS extraction method.

Liquid-Liquid Extraction (LLE) for Water and Soil Samples

Liquid-Liquid Extraction is a traditional and fundamental extraction technique based on the differential partitioning of a compound between two immiscible liquid phases.

Application Note: LLE for Water and Soil

LLE can be employed for the extraction of this compound from both water and soil samples, often followed by an SPE cleanup step to enhance purity before analysis.

For Water Samples:

  • Extraction:

    • In a separatory funnel, extract the water sample with dichloromethane.

    • Repeat the extraction multiple times with fresh portions of the solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume.

  • Cleanup and Analysis:

    • Perform an SPE cleanup if necessary.

    • Analyze by RP-HPLC.

For Soil Samples:

  • Extraction:

    • Extract the soil sample with an acetone:methanol mixture.

  • Cleanup and Analysis:

    • Follow with an SPE cleanup step.

    • Analyze by RP-HPLC.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_water_lle Water Sample cluster_soil_lle Soil Sample Water_LLE_Start Start LLE_Water LLE with Dichloromethane Water_LLE_Start->LLE_Water Combine_Dry Combine & Dry Extracts LLE_Water->Combine_Dry Concentrate_Water Concentrate Combine_Dry->Concentrate_Water Analyze_Water_LLE SPE Cleanup & RP-HPLC Analysis Concentrate_Water->Analyze_Water_LLE Water_LLE_End End Analyze_Water_LLE->Water_LLE_End Soil_LLE_Start Start LLE_Soil Extraction with Acetone:Methanol Soil_LLE_Start->LLE_Soil Analyze_Soil_LLE SPE Cleanup & RP-HPLC Analysis LLE_Soil->Analyze_Soil_LLE Soil_LLE_End End Analyze_Soil_LLE->Soil_LLE_End

Caption: Workflow for this compound extraction from water and soil using LLE.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described extraction methods for this compound as reported in the literature.

Table 1: Performance of On-line SPE-LC for Water Samples

ParameterValueReference
Average Recovery84 - 108%
Relative Standard Deviation (RSD)2 - 12%
Limit of Detection (LOD)0.04 µg/L

Table 2: Performance of Modified QuEChERS with HPLC-MS/MS for Food Samples

ParameterValueReference
Recovery Range70 - 108%
Relative Standard Deviation (RSD)≤ 19.6%
Limit of Quantification (LOQ)0.01 mg/kg (most matrices)
0.05 mg/kg (tea and spices)
Linearity (R²)0.9912 – 1.0000

Table 3: Performance of LLE followed by SPE and RP-HPLC

ParameterSoil RecoveryWater RecoveryReference
Recovery Range75.58 - 86.04%82.28 - 94.60%

Conclusion

The choice of extraction technique for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. For water samples, on-line SPE coupled with LC offers a highly sensitive and automated solution. The modified QuEChERS method provides a rapid and effective approach for a wide variety of food matrices. LLE remains a viable option, particularly when combined with a subsequent SPE cleanup step. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.

References

Desmedipham formulation and application for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Desmedipham in a research setting. Detailed protocols for its formulation and application, along with methods to assess its impact on plant physiology, are outlined below.

Introduction

This compound is a selective, post-emergence herbicide belonging to the phenylcarbamate group.[1] It is primarily used to control broadleaf weeds in crops such as sugar beets and strawberries.[2] Its mode of action involves the inhibition of photosynthesis, specifically by targeting Photosystem II (PSII).[1][3][4] For research purposes, this compound serves as a valuable tool to study photosynthetic electron transport, herbicide resistance mechanisms, and to screen for potential new herbicidal compounds.

Formulation for Research Applications

For laboratory and greenhouse research, this compound is typically supplied as an emulsifiable concentrate. However, for precise experimental control, preparing a stock solution from analytical grade this compound is recommended.

Materials:

  • Analytical grade this compound (purity ≥98%)

  • Acetone (HPLC grade)

  • Tween® 20 or other suitable surfactant

  • Deionized water

Protocol for Preparation of a 10 mM Stock Solution:

  • Weigh out the required amount of this compound (Molecular Weight: 364.38 g/mol ). For 10 mL of a 10 mM stock solution, 36.44 mg is needed.

  • Dissolve the weighed this compound in a small volume of acetone (e.g., 1-2 mL) in a glass vial.

  • Once fully dissolved, transfer the solution to a 10 mL volumetric flask.

  • Bring the volume up to 10 mL with acetone.

  • Store the stock solution in a tightly sealed, amber glass bottle at 4°C.

Preparation of Working Solutions:

For application to plants, the acetone-based stock solution should be diluted in an aqueous solution containing a surfactant to ensure proper adhesion and penetration into the leaf tissue.

  • Calculate the required volume of the 10 mM stock solution to achieve the desired final concentration in the spray solution.

  • In a clean beaker, add the calculated volume of the this compound stock solution to a volume of deionized water.

  • Add a surfactant, such as Tween® 20, to a final concentration of 0.01-0.1% (v/v).

  • Mix the solution thoroughly. Prepare fresh on the day of use.

Mechanism of Action: Inhibition of Photosystem II

This compound inhibits the photosynthetic electron transport chain at Photosystem II. It binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By blocking the binding of PQ, this compound interrupts the flow of electrons from the primary quinone acceptor (QA) to QB, effectively halting linear electron transport. This inhibition leads to a cessation of CO2 fixation and the production of ATP and NADPH. Furthermore, the blockage of electron flow promotes the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Desmedipham_Mechanism_of_Action cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- ATP_NADPH ATP & NADPH Production This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->QB_site ROS Reactive Oxygen Species (ROS) Formation Inhibition->ROS Inhibition->ATP_NADPH Blocks Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage

Caption: this compound's inhibitory action on the photosynthetic electron transport chain.

Experimental Protocols

In Vivo Assessment of Photosynthetic Inhibition via Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive and rapid method to assess the impact of herbicides on photosynthesis. The maximum quantum efficiency of PSII (Fv/Fm) is a key parameter that is sensitive to PSII inhibitors.

Materials:

  • Healthy, well-watered plants (e.g., sugar beet, Arabidopsis thaliana)

  • This compound working solution

  • Spray bottle or microsprayer

  • Portable pulse-amplitude-modulated (PAM) fluorometer

  • Leaf clips

Protocol:

  • Grow plants to a suitable stage (e.g., 2-4 true leaves).

  • Select healthy, fully expanded leaves for measurement.

  • Dark-adapt the selected leaves for at least 20-30 minutes using the leaf clips provided with the fluorometer. This ensures that all reaction centers are open.

  • Measure the initial fluorescence (Fo) by applying a weak measuring light.

  • Apply a saturating pulse of light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fm).

  • The fluorometer software will automatically calculate Fv/Fm, where Fv = Fm - Fo.

  • Apply the this compound working solution to the plants, ensuring even coverage. Include a control group sprayed only with the surfactant solution.

  • At specified time points after treatment (e.g., 1, 3, 6, 24, 48 hours), repeat the chlorophyll fluorescence measurements on the same or equivalent leaves.

  • Record and analyze the data. A decrease in Fv/Fm indicates inhibition of PSII.

Chlorophyll_Fluorescence_Workflow start Start: Healthy Plants dark_adapt Dark-adapt leaves (20-30 min) start->dark_adapt measure_initial Measure Initial Fv/Fm (Pre-treatment) dark_adapt->measure_initial treatment Apply this compound Solution measure_initial->treatment incubation Incubate for defined time points (e.g., 1, 3, 6, 24h) treatment->incubation measure_post Measure Fv/Fm at each time point incubation->measure_post analysis Data Analysis: Compare Fv/Fm values (Treated vs. Control) measure_post->analysis end End: Assess PSII Inhibition analysis->end

Caption: Experimental workflow for assessing PSII inhibition using chlorophyll fluorescence.

In Vitro Assessment of Electron Transport in Isolated Chloroplasts (Hill Reaction)

The Hill reaction allows for the direct measurement of photosynthetic electron transport in isolated chloroplasts using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). The rate of DCPIP reduction, which can be monitored spectrophotometrically, is proportional to the rate of electron flow through PSII.

Protocol for Chloroplast Isolation:

  • Harvest fresh, healthy leaves (spinach is a common choice) and place them in an ice-cold buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2).

  • Homogenize the leaves in a blender with short bursts.

  • Filter the homogenate through several layers of cheesecloth or miracloth into a chilled beaker.

  • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

  • Gently resuspend the chloroplast pellet in a small volume of the isolation buffer.

Protocol for Hill Reaction Assay:

  • Prepare a reaction mixture containing the isolation buffer, the artificial electron acceptor DCPIP (e.g., 50 µM), and the isolated chloroplast suspension.

  • Prepare a blank cuvette containing all components except the chloroplasts.

  • To test the effect of this compound, add different concentrations of the herbicide to the reaction mixture. Include a control with no herbicide.

  • Place the cuvettes in a spectrophotometer and measure the absorbance at 600 nm (the absorbance maximum of oxidized DCPIP).

  • Illuminate the cuvettes with a strong light source to initiate photosynthesis.

  • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

  • Calculate the rate of DCPIP reduction. A lower rate in the presence of this compound indicates inhibition of electron transport.

Hill_Reaction_Workflow cluster_prep Preparation cluster_assay Assay harvest Harvest Fresh Leaves homogenize Homogenize in Cold Buffer harvest->homogenize filter Filter Homogenate homogenize->filter centrifuge1 Low-speed Centrifugation (Pellet Debris) filter->centrifuge1 centrifuge2 High-speed Centrifugation (Pellet Chloroplasts) centrifuge1->centrifuge2 resuspend Resuspend Chloroplasts centrifuge2->resuspend prepare_rxn Prepare Reaction Mixture (Buffer, DCPIP, Chloroplasts, this compound) resuspend->prepare_rxn Isolated Chloroplasts measure_A600 Measure Initial A600 prepare_rxn->measure_A600 illuminate Illuminate to Start Reaction measure_A600->illuminate record_A600 Record A600 Decrease Over Time illuminate->record_A600 analyze Calculate Rate of DCPIP Reduction record_A600->analyze

Caption: Workflow for the isolation of chloroplasts and the subsequent Hill reaction assay.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Maximum Quantum Efficiency of PSII (Fv/Fm) in Arabidopsis thaliana

This compound Concentration (µM)Fv/Fm (1 HAT*)Fv/Fm (6 HAT)Fv/Fm (24 HAT)
0 (Control)0.83 ± 0.020.82 ± 0.030.83 ± 0.02
10.65 ± 0.040.58 ± 0.050.55 ± 0.06
100.42 ± 0.030.25 ± 0.040.18 ± 0.03
1000.15 ± 0.020.08 ± 0.010.05 ± 0.01

*HAT: Hours After Treatment. Data are presented as mean ± standard deviation (n=5).

Table 2: Inhibition of Photosynthetic Electron Transport (Hill Reaction) by this compound in Isolated Spinach Chloroplasts

This compound Concentration (µM)Rate of DCPIP Reduction (% of Control)IC50 (µM)
0 (Control)100 ± 5.2\multirow{5}{*}{~7.5}
185.3 ± 4.1
558.1 ± 3.7
1035.6 ± 2.9
508.2 ± 1.5

Data are presented as mean ± standard deviation (n=3).

Quantitative Analysis of this compound in Plant Tissues

To determine the uptake and translocation of this compound, quantitative analysis of plant tissues can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots) at desired time points after treatment.

    • Record the fresh weight.

    • Homogenize the tissue in a suitable solvent (e.g., methanol or acetonitrile).

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant.

    • The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering compounds.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detector set at approximately 240 nm.

    • Quantification: Create a standard curve using analytical grade this compound to determine the concentration in the plant extracts.

Note: The specific parameters for HPLC analysis, including the mobile phase gradient, flow rate, and column temperature, should be optimized for the available instrumentation and specific experimental needs.

References

Application Notes and Protocols for High-Throughput Desmedipham Screening Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmedipham is a post-emergence herbicide used for the control of broadleaf weeds, particularly in sugar beet and other crops. Monitoring its presence in environmental and food samples is crucial for ensuring safety and regulatory compliance. Immunoassays offer a rapid, sensitive, and high-throughput screening (HTS) solution for the detection of this compound, complementing traditional chromatographic methods.

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of this compound. The described methods are intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from a hypothetical developed this compound immunoassay is summarized below. This data is illustrative and would need to be generated through experimental validation of the described protocols.

ParameterValue
Assay Type Indirect Competitive ELISA
Antibody Type Monoclonal (Mouse)
Hapten Strategy Carboxylic acid derivative
IC50 (Inhibition) 2.5 ng/mL
Limit of Detection 0.1 ng/mL
Linear Working Range 0.5 - 20 ng/mL
Cross-Reactivity
Phenmedipham35%
Metamitron< 1%
Chlorpropham< 0.5%
Sample Matrix Water, Soil Extract, Crop Homogenate
Throughput 96-well plate format

Experimental Protocols

Hapten Synthesis: Carboxy-Desmedipham

To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein. This requires the synthesis of a hapten, a derivative of this compound containing a reactive group for conjugation. Here, we propose the synthesis of a carboxylic acid derivative.

Materials:

  • This compound

  • Ethyl 6-bromohexanoate

  • Potassium carbonate (anhydrous)

  • Acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Alkylation: Dissolve this compound in acetone and add anhydrous potassium carbonate. To this stirring mixture, add ethyl 6-bromohexanoate dropwise. Reflux the reaction mixture for 24 hours.

  • Work-up: After cooling, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester derivative.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide solution. Stir the mixture at room temperature for 12 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final carboxy-Desmedipham hapten.

  • Characterization: Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

Preparation of Immunogen and Coating Antigen

Materials:

  • Carboxy-Desmedipham hapten

  • Keyhole Limpet Hemocyanin (KLH) for immunogen

  • Bovine Serum Albumin (BSA) for coating antigen

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Dissolve the carboxy-Desmedipham hapten, NHS, and DCC (or EDC) in DMF. Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester of the hapten.

  • Conjugation to Carrier Protein:

    • Immunogen (this compound-KLH): Dissolve KLH in PBS. Slowly add the activated hapten solution to the KLH solution while gently stirring. Continue the reaction overnight at 4°C.

    • Coating Antigen (this compound-BSA): Dissolve BSA in PBS. Slowly add the activated hapten solution to the BSA solution while gently stirring. Continue the reaction for 4 hours at room temperature.

  • Purification: Purify the conjugates by dialysis against PBS for 3 days with several buffer changes to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.

Antibody Production (Monoclonal)

Materials:

  • This compound-KLH immunogen

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0)

  • Polyethylene glycol (PEG)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) medium

  • HT (Hypoxanthine-Thymidine) medium

  • Cell culture reagents and equipment

  • ELISA plates and reagents for screening

Procedure:

  • Immunization: Immunize BALB/c mice with the this compound-KLH immunogen emulsified in a suitable adjuvant (e.g., Freund's complete and incomplete adjuvants). Administer booster injections every 3-4 weeks.

  • Monitoring Immune Response: Collect blood samples from the tail vein and screen the serum for anti-Desmedipham antibody titers using an indirect ELISA with the this compound-BSA coating antigen.

  • Hybridoma Production: Select a mouse with a high antibody titer and administer a final booster injection 3-4 days before cell fusion. Isolate spleen cells and fuse them with myeloma cells using PEG.

  • Selection and Cloning: Select for fused hybridoma cells by culturing in HAT medium. Screen the culture supernatants for the presence of specific antibodies using ELISA.

  • Subcloning: Clone positive hybridoma cells by limiting dilution to ensure monoclonality and stability.

  • Antibody Production and Purification: Expand the selected monoclonal antibody-producing hybridoma clones in vitro (in cell culture) or in vivo (as ascites in mice). Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibodies for their isotype, affinity (e.g., by surface plasmon resonance), and specificity.

High-Throughput Screening: Indirect Competitive ELISA Protocol

Materials:

  • This compound-BSA coating antigen

  • Anti-Desmedipham monoclonal antibody

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)

  • This compound standard solutions

  • Samples for analysis

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA coating antigen in coating buffer to an optimal concentration (determined by checkerboard titration). Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 300 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Wash the plate three times as described in step 2.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the appropriate wells. Immediately add 50 µL of the diluted anti-Desmedipham monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Hapten_Synthesis_and_Conjugation This compound This compound Hapten Carboxy-Desmedipham (Hapten) This compound->Hapten Synthesis Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation (NHS/DCC) Immunogen Immunogen (this compound-KLH) Activated_Hapten->Immunogen Conjugation Coating_Antigen Coating Antigen (this compound-BSA) Activated_Hapten->Coating_Antigen Conjugation Carrier_Protein Carrier Protein (KLH or BSA) Carrier_Protein->Immunogen Conjugation Carrier_Protein->Coating_Antigen Conjugation

Caption: Hapten synthesis and conjugation workflow.

Antibody_Production_Workflow Immunization Immunization of Mouse with this compound-KLH Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (PEG) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Selection (HAT Medium) Fusion->Hybridomas Screening Screening for Antibody Production (ELISA) Hybridomas->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Production Antibody Production and Purification Cloning->Production

Caption: Monoclonal antibody production workflow.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with This compound-BSA Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding: Free this compound (Sample) vs. Anti-Desmedipham Ab Blocking->Competition Secondary_Ab 4. Add Secondary Ab-HRP Competition->Secondary_Ab Substrate 5. Add Substrate (TMB) Secondary_Ab->Substrate Detection 6. Read Absorbance (450 nm) Substrate->Detection

Caption: Competitive ELISA workflow.

Application Note: Electrochemical Detection of Desmedipham in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmedipham is a post-emergence herbicide from the bis-carbamate chemical group, primarily used to control broadleaf weeds in sugar beet crops.[1][2] Its presence in water sources due to agricultural runoff is a potential environmental and health concern, necessitating sensitive and reliable detection methods. Traditional analytical techniques like high-performance liquid chromatography (HPLC) can be complex and time-consuming.[2][3] Electrochemical sensors offer a compelling alternative, providing rapid, low-cost, and on-site detection capabilities.[4] This application note details a protocol for the quantitative determination of this compound in water samples using square wave stripping voltammetry (SWSV) with a nanomaterial-modified carbon paste electrode. The modification of electrode surfaces with nanomaterials, such as hematite (α-Fe₂O₃) nanoparticles, significantly enhances sensitivity and electrocatalytic properties for pesticide detection.

Principle of Detection

The electrochemical detection of this compound is based on its direct oxidation at the surface of a modified working electrode. When a potential is applied, this compound undergoes an irreversible oxidation reaction, resulting in the transfer of electrons. This electron transfer generates a current that is directly proportional to the concentration of this compound in the sample. Square Wave Voltammetry (SWV) is employed as the detection technique due to its high sensitivity and ability to minimize background currents. The use of a hematite nanoparticle-modified carbon paste electrode (α-Fe₂O₃-CPE) provides a large electroactive surface area and catalytic activity, which enhances the oxidation signal of this compound, leading to lower detection limits. The oxidation of this compound on this modified electrode typically produces two distinct, irreversible anodic peaks at approximately +1.1 V and +1.3 V.

Data Presentation

Quantitative data from studies on the electrochemical detection of this compound and the related compound Phenmedipham are summarized for comparison.

Table 1: Performance Characteristics of Modified Electrodes for Carbamate Herbicide Detection

Electrode TypeAnalyteTechniqueLinear Range (mg/L)Limit of Detection (LOD) (µg/L)Reference
Hematite Nanoparticle Modified Carbon Paste Electrode (α-Fe₂O₃-CPE)This compoundSWSV0.15–1.20 and 1.20–4.5041.00 (Peak I), 50.00 (Peak II)
Multi-Walled Carbon Nanotube Paste Electrode (MWCNTPE)PhenmediphamSWV0.02–2.06.96

Table 2: Optimized Parameters for SWSV Detection of this compound using α-Fe₂O₃-CPE

ParameterOptimized Value
Supporting Electrolyte0.1 M H₂SO₄ (pH 1.4)
Accumulation Potential (E_acc)+500 mV
Accumulation Time (t_acc)50 s
Frequency (f)200 Hz
Pulse Amplitude (ΔE)120 mV
Step Potential (ΔE_s)11 mV
Data sourced from Demir (2019).

Experimental Protocols

Protocol 1: Preparation of α-Fe₂O₃ Nanoparticle Modified Carbon Paste Electrode (α-Fe₂O₃-CPE)

This protocol describes the fabrication of the working electrode.

Materials:

  • High-purity graphite powder

  • Hematite (α-Fe₂O₃) nanoparticles

  • Mineral oil (Nujol)

  • Mortar and pestle

  • Glassy carbon electrode (GCE) or a suitable electrode body/holder

  • Polishing paper

Procedure:

  • Prepare the modified carbon paste by thoroughly mixing 70% (w/w) graphite powder with 10% (w/w) α-Fe₂O₃ nanoparticles in a mortar and pestle.

  • Add 20% (w/w) mineral oil to the mixture and continue to homogenize for at least 20 minutes until a uniform, thick paste is formed.

  • Firmly pack a portion of the prepared paste into the electrode holder, ensuring there are no air gaps.

  • Smooth the electrode surface by gently rubbing it on a clean piece of polishing paper until a shiny, uniform surface is obtained.

  • The electrode is now ready for use.

Protocol 2: Electrochemical Measurement of this compound

This protocol details the analytical procedure using a standard three-electrode electrochemical cell.

Instrumentation:

  • Potentiostat/Galvanostat system

  • Three-electrode cell (Working: α-Fe₂O₃-CPE; Reference: Ag/AgCl; Counter: Platinum wire)

  • Nitrogen gas source for deoxygenation

Procedure:

  • Assemble the three-electrode cell. The working electrode is the prepared α-Fe₂O₃-CPE, the reference electrode is Ag/AgCl (3M KCl), and the counter electrode is a platinum wire.

  • Pipette 10 mL of the supporting electrolyte (0.1 M H₂SO₄, pH 1.4) into the electrochemical cell.

  • Deoxygenate the solution by bubbling with high-purity nitrogen gas for 5-10 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.

  • Add a known concentration of this compound standard solution or the prepared water sample to the cell.

  • Set the SWSV parameters on the potentiostat software according to the optimized values in Table 2.

  • Initiate the measurement. The first step is the accumulation phase, where this compound is preconcentrated on the electrode surface at +500 mV for 50 seconds with stirring.

  • After the accumulation step, stirring is stopped, and the potential is scanned. The software will record the square wave voltammogram.

  • Identify the anodic peaks corresponding to the oxidation of this compound (around +1.1 V and +1.3 V). The height of these peaks is proportional to the this compound concentration.

Protocol 3: Analysis of Water Samples

This protocol is for the determination of this compound in real water samples.

Procedure:

  • Collect water samples (e.g., river water, tap water) in clean glass bottles.

  • Filter the samples using a 0.45 µm syringe filter to remove any suspended particulate matter.

  • The standard addition method is recommended for accurate quantification in complex matrices. Prepare four electrochemical cells:

    • Cell 1: 10 mL of supporting electrolyte + 1 mL of filtered water sample.

    • Cell 2: 10 mL of supporting electrolyte + 1 mL of filtered water sample + a small, known volume of this compound standard solution (e.g., 20 µL of 10 mg/L).

    • Cell 3: 10 mL of supporting electrolyte + 1 mL of filtered water sample + double the volume of standard (e.g., 40 µL).

    • Cell 4: 10 mL of supporting electrolyte + 1 mL of filtered water sample + triple the volume of standard (e.g., 60 µL).

  • Perform the SWSV measurement for each cell as described in Protocol 2.

  • Record the peak current for the primary oxidation peak for each measurement.

  • Plot the measured peak current (Y-axis) against the concentration of the added this compound standard (X-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original water sample.

  • Recovery studies can be performed by spiking known amounts of this compound into water samples and calculating the percentage recovered to validate the method's accuracy. Studies have shown high recovery rates (96.00–104.00%) in spiked samples.

Visualizations

G Experimental Workflow for this compound Detection A 1. Prepare α-Fe₂O₃-CPE Working Electrode B 2. Assemble Three-Electrode Cell (WE, RE, CE) A->B D 4. Run SWSV Measurement (Accumulation & Potential Scan) B->D C 3. Prepare Sample (Filtered Water + H₂SO₄ Buffer) C->B E 5. Acquire Voltammogram (Current vs. Potential) D->E F 6. Analyze Data (Peak Current vs. Concentration) E->F

Caption: Flowchart of the experimental workflow.

G Electrochemical Detection Principle cluster_solution Water Sample cluster_electrode Modified Electrode Surface cluster_process Detection Process This compound This compound Molecule (Analyte) Electrode α-Fe₂O₃-CPE Surface This compound->Electrode 1. Accumulation at Applied Potential Oxidation Irreversible Oxidation (Electron Transfer) Electrode->Oxidation 2. Potential Scan (SWSV) Signal Analytical Signal (Proportional Peak Current) Oxidation->Signal 3. Generates Signal

Caption: Mechanism of this compound detection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Desmedipham Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Desmedipham.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Peak Shape Issues

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and resolution.[1]

Possible Causes & Solutions:

CauseSolution
Secondary Interactions Residual silanol groups on the column's stationary phase can interact with the analyte, causing tailing.[1][2] Consider using a lower pH mobile phase to suppress silanol ionization or switch to a column with end-capping to minimize these interactions.[2]
Column Contamination/Blockage Sample matrix components can accumulate on the guard or analytical column. Replace the guard column, or try flushing the analytical column with a strong solvent. Filtering samples before injection can prevent this.
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of this compound. Prepare a fresh mobile phase with the correct pH.
Extra-Column Effects Excessive tubing length or diameter between the column and detector can lead to peak broadening. Use shorter, narrower tubing.

Q2: What causes peak fronting for my this compound peak?

Peak fronting, an asymmetry where the front of the peak is broader, can indicate several issues.

Possible Causes & Solutions:

CauseSolution
Column Overload Injecting too much sample can saturate the column. Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
Low Column Temperature Insufficient temperature can sometimes contribute to fronting. Consider increasing the column temperature.
Column Degradation A void or collapse in the column packing can lead to peak fronting. This often requires column replacement.

Q3: Why am I observing split peaks for this compound?

Split peaks can arise from issues with the sample introduction, the column, or the mobile phase.

Possible Causes & Solutions:

CauseSolution
Partially Blocked Frit/Column Contamination can block the flow path, causing splitting. Replace the guard column or the column inlet frit.
Sample Solvent Mismatch A significant difference between the sample solvent and the mobile phase can cause peak splitting. Prepare your sample in the mobile phase if possible.
Column Void A void in the column packing material can create two different flow paths for the analyte. Replacing the column is the usual solution.
Co-elution An impurity may be eluting very close to the this compound peak. Adjusting the mobile phase composition or gradient may resolve the two peaks.

System & Baseline Issues

Q4: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in the chromatogram, often during a blank run. They can originate from various sources of contamination.

Possible Causes & Solutions:

CauseSolution
Mobile Phase Contamination Impurities in the solvents or water used for the mobile phase are a common cause. Use fresh, high-purity HPLC-grade solvents.
System Contamination Carryover from previous injections can lead to ghost peaks. Implement a robust wash cycle for the autosampler needle and injection port. Flushing the entire system with a strong solvent can also help.
Contaminated Sample Vials/Caps Impurities can leach from the vials or caps. Use high-quality, clean vials and caps.
Degassing Issues Insufficiently degassed mobile phase can lead to the formation of bubbles that register as peaks. Ensure proper degassing of the mobile phase.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for HPLC parameters for this compound separation?

Based on published methods for this compound and other carbamates, a good starting point for reversed-phase HPLC would be:

  • Column: A C18 or C8 column is commonly used.

  • Mobile Phase: A mixture of methanol or acetonitrile and water is typical.

  • Detection: UV detection is often performed around 230-254 nm.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

Q6: What are the physicochemical properties of this compound that might affect its HPLC separation?

This compound is a carbamate ester with low water solubility. Its relatively non-polar nature makes it well-suited for reversed-phase chromatography.

PropertyValue
Molecular Formula C16H16N2O4
Molar Mass 300.31 g/mol
Melting Point 120 °C
Water Solubility 7 mg/L (at room temperature)

Q7: How can I improve the resolution between this compound and other components in my sample?

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (methanol or acetonitrile) to water. A lower percentage of organic solvent will generally increase retention time and may improve resolution.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve separation.

  • Adjust pH: If there are ionizable impurities, adjusting the mobile phase pH can significantly impact their retention and improve resolution.

  • Use a Gradient: A gradient elution, where the mobile phase composition changes over time, can help to separate compounds with different polarities.

  • Change the Column: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size can enhance resolution.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • HPLC-grade methanol.

    • HPLC-grade water.

    • This compound analytical standard.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample in methanol or the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standards and samples.

    • Identify and quantify the this compound peak based on the retention time and calibration curve from the standards.

Visual Troubleshooting Workflows

Caption: Troubleshooting workflow for peak tailing.

GhostPeaks_Troubleshooting start Ghost Peaks Observed run_blank Run a Blank Gradient start->run_blank peaks_in_blank Peaks in Blank? run_blank->peaks_in_blank check_mobile_phase Check Mobile Phase peaks_in_blank->check_mobile_phase Yes check_sample_prep Check Sample Preparation peaks_in_blank->check_sample_prep No mp_contamination Contamination? check_mobile_phase->mp_contamination use_fresh_solvents Use Fresh, High-Purity Solvents mp_contamination->use_fresh_solvents Yes degas_mp Ensure Proper Degassing mp_contamination->degas_mp Possible check_system Check HPLC System mp_contamination->check_system No resolved Problem Resolved use_fresh_solvents->resolved degas_mp->resolved system_contamination Carryover? check_system->system_contamination clean_injector Clean Injector Port & Needle system_contamination->clean_injector Yes flush_system Flush System with Strong Solvent system_contamination->flush_system Yes clean_injector->resolved flush_system->resolved vial_contamination Vial/Cap Contamination? check_sample_prep->vial_contamination use_clean_vials Use New, Clean Vials/Caps vial_contamination->use_clean_vials Yes vial_contamination->resolved No use_clean_vials->resolved

Caption: Troubleshooting workflow for ghost peaks.

References

Technical Support Center: Desmedipham Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Desmedipham using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting tips for issues related to matrix interference in this compound analysis.

Q1: What is matrix interference and how does it affect this compound analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification of this compound. These effects are a significant challenge in LC-MS/MS analysis, particularly in complex matrices like food and soil.

Q2: I am observing low or no signal for this compound in my samples, but the standard in solvent looks fine. What could be the cause?

A2: This is a classic sign of ion suppression . Co-eluting matrix components are likely interfering with the ionization of this compound in the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique. Consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove lipids and pigments, respectively.

    • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound's ionization. A 5 to 10-fold dilution can be a good starting point.

    • Optimize Chromatographic Separation: Adjusting the HPLC/UHPLC gradient can help to separate this compound from the interfering matrix components.

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the matrix effect.

Q3: My this compound peak area is significantly higher in the sample than in the neat standard, leading to inaccurate quantification. What is happening?

A3: You are likely observing ion enhancement . Certain compounds in your matrix can enhance the ionization of this compound.

  • Troubleshooting Steps:

    • Employ Matrix-Matched Standards: As with ion suppression, using matrix-matched standards is the most direct way to correct for this effect.

    • Use an Isotopically Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects. The SIL standard will be affected by the matrix in the same way as the native analyte, allowing for accurate normalization.

    • Review Sample Preparation: While less common than suppression, enhancement can still be mitigated by a more rigorous cleanup procedure to remove the enhancing compounds.

Q4: I'm seeing inconsistent results (poor reproducibility) for my this compound analysis across different samples of the same matrix type. What should I check?

A4: Inconsistent results can stem from several factors related to matrix effects and sample preparation.

  • Troubleshooting Steps:

    • Homogenization: Ensure your initial sample is thoroughly homogenized to guarantee that each aliquot taken for extraction is representative.

    • Consistency in Sample Preparation: Precisely follow the same sample preparation protocol for all samples and standards. Minor variations in volumes, shaking times, or sorbent amounts can lead to variability.

    • Matrix Variability: Even within the same matrix type (e.g., apples), there can be variations in composition that lead to different matrix effects. Using a pooled blank matrix for your matrix-matched standards can help to average out these differences.

    • Instrument Contamination: Carryover from previous injections can lead to inconsistent results. Run blank injections between samples to check for and mitigate carryover.

Q5: What are the optimal LC-MS/MS parameters for this compound analysis?

A5: The optimal parameters can vary depending on the instrument and matrix. However, here are some general starting points:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 301.1). Common product ions for Multiple Reaction Monitoring (MRM) are typically around m/z 105.1 and 199.1. It is crucial to optimize these transitions on your specific instrument.

  • Mobile Phase: A common mobile phase consists of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

  • Column: A C18 reversed-phase column is a suitable choice for separating this compound.

Quantitative Data Summary

The following table summarizes recovery data for this compound in various food matrices using a modified QuEChERS method coupled with HPLC-MS/MS. High recovery percentages indicate effective mitigation of matrix interference.[1]

Matrix CategoryExample MatricesAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (mg/kg)
Vegetables Head cabbage, celery, tomato, eggplant, potato, radish, kidney bean, beet70-108≤ 19.60.01
Fruits Pear, peach, grape, citrus70-108≤ 19.60.01
Cereal Grains Rice, wheat, corn70-108≤ 19.60.01
Other Needle mushroom, almond, corn oil, soybean, green tea, cumin70-108≤ 19.60.01 (0.05 for tea and spices)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Analysis of this compound in Food Matrices using a Modified QuEChERS Method

This protocol is adapted from the method described by Zhou et al. (2021) for the analysis of this compound in various food samples.[1]

1. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like cereals, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented samples, 7.5 mg of graphitized carbon black (GCB) can be added.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Dilute with a suitable solvent (e.g., mobile phase) if necessary.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Inject the sample into the LC-MS/MS system.

  • Use a C18 column with a gradient elution of water and methanol/acetonitrile (both with 0.1% formic acid).

  • Monitor the appropriate MRM transitions for this compound in ESI positive mode.

Protocol 2: Analysis of this compound in Soil

This protocol provides a general workflow for the extraction and analysis of this compound in soil samples.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 5 mL of water to the soil and vortex to create a slurry.

2. Extraction:

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. d-SPE Cleanup:

  • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

4. Analysis:

  • Filter the supernatant and inject it into the LC-MS/MS system as described in Protocol 1.

Protocol 3: Analysis of this compound in Water

This protocol outlines a solid-phase extraction (SPE) method for the analysis of this compound in water samples.

1. Sample Pre-treatment:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

  • Acidify the sample to pH ~3 with formic acid.

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of acidified water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

3. Elution:

  • Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile.

4. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample into an autosampler vial.

5. Analysis:

  • Inject the sample into the LC-MS/MS system as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_food cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis homogenization 1. Homogenize Food Sample extraction 2. Add Acetonitrile & QuEChERS Salts homogenization->extraction vortex1 3. Vortex extraction->vortex1 centrifuge1 4. Centrifuge vortex1->centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube centrifuge1->dSPE vortex2 6. Vortex dSPE->vortex2 centrifuge2 7. Centrifuge vortex2->centrifuge2 preparation 8. Dilute & Filter centrifuge2->preparation analysis 9. LC-MS/MS Analysis preparation->analysis

Workflow for this compound Analysis in Food Matrices.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis prepare_soil 1. Sieve & Weigh Soil add_water 2. Add Water & Vortex prepare_soil->add_water extraction 3. Add Acetonitrile & QuEChERS Salts add_water->extraction vortex1 4. Vortex extraction->vortex1 centrifuge1 5. Centrifuge vortex1->centrifuge1 dSPE 6. d-SPE Cleanup centrifuge1->dSPE analysis 7. LC-MS/MS Analysis dSPE->analysis

Workflow for this compound Analysis in Soil Samples.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis filter_sample 1. Filter & Acidify Water Sample condition 2. Condition SPE Cartridge filter_sample->condition load 3. Load Sample condition->load wash 4. Wash Cartridge load->wash elute 5. Elute this compound wash->elute evaporate 6. Evaporate & Reconstitute elute->evaporate analysis 7. LC-MS/MS Analysis evaporate->analysis

Workflow for this compound Analysis in Water Samples.

References

Reducing Desmedipham phytotoxicity in non-target plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and reduce Desmedipham phytotoxicity in non-target plants during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, systemic phenyl-carbamate herbicide used for post-emergence control of broad-leaved weeds.[1][2] It is primarily absorbed through the leaves.[1][3] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), which blocks electron transport.[4] This disruption halts CO2 fixation and the production of ATP and NADPH2, essential energy components for the plant.

Q2: What are the typical symptoms of this compound phytotoxicity in non-target plants?

Phytotoxicity from this compound, and herbicides it is often mixed with like Phenmedipham, manifests as rapid chlorosis (yellowing of leaves), followed by necrosis (tissue death) that typically begins at the leaf margins, leading to eventual desiccation of the leaves. Since this compound inhibits photosynthesis, a key indicator of stress, even before visual symptoms appear, is a reduction in the plant's photosynthetic efficiency.

Q3: How can I reduce or mitigate this compound phytotoxicity in my experiments?

Several strategies can be employed to minimize unintended phytotoxicity:

  • Use of Herbicide Safeners: Safeners are chemical agents that are applied to selectively protect crop plants from herbicide injury without reducing the herbicide's effectiveness on target weeds. They work primarily by enhancing the plant's natural detoxification pathways.

  • Stimulation of Antioxidant Systems: Herbicide application often induces oxidative stress through the production of Reactive Oxygen Species (ROS). Enhancing the plant's own antioxidant defense systems, both enzymatic (e.g., SOD, CAT, APX) and non-enzymatic, can alleviate these toxic effects.

  • Optimized Application: Factors such as herbicide dosage, application timing relative to the plant's growth stage, and environmental conditions like temperature and humidity can significantly influence the degree of phytotoxicity.

Q4: What are herbicide safeners and how do they protect plants?

Herbicide safeners are compounds used to improve herbicide selectivity, minimizing damage to the desired crop. They function by accelerating the herbicide's metabolism within the crop plant, effectively detoxifying it before it can cause significant harm. Safeners achieve this by inducing the expression of key detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs), as well as transporters that sequester the detoxified herbicide metabolites.

Q5: What is the role of oxidative stress in herbicide phytotoxicity?

Many herbicides, including those that inhibit photosynthesis, lead to an overproduction and accumulation of Reactive Oxygen Species (ROS) like superoxide (O2-) and hydrogen peroxide (H2O2) in plant cells. This leads to oxidative stress, which can cause severe cellular damage, including lipid peroxidation (damage to cell membranes), protein degradation, and DNA damage, ultimately leading to cell death. Plants naturally counteract ROS with an antioxidant defense system, but high levels of herbicide-induced stress can overwhelm this system.

Q6: How can I quantitatively measure phytotoxicity in my experiments?

Phytotoxicity can be assessed using several methods:

  • Visual Injury Assessment: A common method involves visually scoring plants for symptoms like chlorosis, necrosis, and stunting based on a predefined scale.

  • Biomass Measurement: Comparing the fresh and dry weight of treated plants to untreated control plants provides a quantitative measure of growth inhibition.

  • Chlorophyll Fluorescence Analysis: This non-destructive technique measures the health of Photosystem II. A decrease in the Fv/Fm ratio (maximum quantum yield of PSII) is a sensitive indicator of photosynthetic damage and stress.

  • Cellular Damage Assays: Measuring electrolyte leakage can quantify cell membrane damage.

  • Biochemical Assays: Quantifying levels of oxidative stress markers like malondialdehyde (MDA) or the activity of antioxidant enzymes can provide insight into the physiological response to the herbicide.

Troubleshooting Guide

Problem: I am observing higher-than-expected phytotoxicity in my non-target plants.
Possible Cause Suggested Solution
Incorrect Herbicide Concentration Double-check all calculations for stock solutions and final dilutions. Ensure that the correct dose was applied. Herbicides should be tested at the intended dose (1N) and a higher dose (2N) to establish a safety margin.
Environmental Stress High humidity, high temperatures (>30°C), and water stress can increase the phytotoxic effects of this compound. Ensure that experimental plants are grown under controlled, optimal conditions without additional abiotic stressors.
Plant Growth Stage Plant sensitivity to herbicides can vary significantly with the developmental stage. Younger plants, particularly at the cotyledon to 2-4 leaf stage, are often more susceptible. Standardize the growth stage of plants used in your experiments.
Formulation and Adjuvants The formulation of this compound (e.g., emulsifiable concentrate) and the presence of adjuvants can influence its uptake and activity, potentially increasing phytotoxicity. Be consistent with the product formulation used and note any adjuvants present.
Problem: The application of a safener is not reducing this compound phytotoxicity.
Possible Cause Suggested Solution
Incorrect Safener Choice Safeners exhibit a high degree of specificity for both the herbicide and the plant species. Ensure the chosen safener is known to be effective for carbamate herbicides in your specific plant species. Common safeners include mefenpyr-diethyl and isoxadifen-ethyl.
Suboptimal Application Method/Timing Safeners can be applied as a seed treatment, soil application, or as a tank-mix with the herbicide. The method and timing are critical. For foliar-applied herbicides like this compound, a tank-mix is common. Ensure the safener is bioavailable to the plant at the same time as the herbicide.
Insufficient Safener Concentration The ratio of safener to herbicide is crucial. Conduct a dose-response experiment with varying concentrations of the safener to determine the optimal level for protection without negatively impacting the plant.
Plant Species Lacks Safener Response Mechanism Not all plant species respond to all safeners. The protective effect depends on the plant's ability to activate its detoxification pathways in response to the safener molecule. If possible, verify from the literature that your plant species is responsive to the selected safener.

Experimental Protocols & Data

Protocol 1: General Phytotoxicity Assessment

This protocol provides a method for evaluating the phytotoxic effects of this compound.

  • Plant Preparation: Grow non-target plants in a controlled environment (e.g., growth chamber) to a specific developmental stage (e.g., 2-4 true leaves).

  • Treatment Application: Prepare this compound solutions at various concentrations (e.g., 0.5x, 1x, 2x the recommended field rate). Include a negative control (no herbicide) and a positive control if applicable.

  • Application: Uniformly spray the foliage of the plants with the prepared solutions until runoff. Ensure complete coverage.

  • Observation: At set time points (e.g., 1, 3, 7, and 14 days after treatment), perform assessments.

    • Visual Scoring: Rate phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: Harvest the above-ground portion of the plants, weigh for fresh weight, then dry in an oven at 70°C for 72 hours and weigh for dry weight.

    • Chlorophyll Content: Measure chlorophyll content using a SPAD meter or through solvent extraction and spectrophotometry.

Protocol 2: Chlorophyll a Fluorescence Measurement

This protocol measures the impact of this compound on PSII efficiency.

  • Dark Adaptation: Before measurement, dark-adapt the leaves of both control and treated plants for at least 20-30 minutes using leaf clips.

  • Measurement: Use a portable chlorophyll fluorometer to measure key parameters. The most common parameter for stress detection is the maximum quantum yield of PSII (Fv/Fm).

  • Data Recording: Record Fv/Fm values. A typical Fv/Fm value for healthy, non-stressed plants is between 0.75 and 0.85. Lower values indicate photoinhibitory damage caused by the herbicide.

  • Analysis: Compare the Fv/Fm values of treated plants to the control group at different time points post-application.

Table 1: Example Quantitative Data for Phytotoxicity Assessment

Hypothetical data for illustrative purposes.

TreatmentVisual Injury (%) (7 DAT¹)Dry Biomass Reduction (%)Fv/Fm Ratio (3 DAT¹)
Control000.82
This compound (1x rate)45350.55
This compound (1x) + Safener X1080.76
This compound (2x rate)80720.31
This compound (2x) + Safener X30250.64
¹DAT = Days After Treatment
Protocol 3: Measurement of Oxidative Stress Markers

This protocol outlines methods to quantify the biochemical response to herbicide-induced stress.

  • Sample Collection: At desired time points after treatment, harvest leaf tissue from control and treated plants and immediately freeze in liquid nitrogen. Store at -80°C until analysis.

  • Protein Extraction: Homogenize frozen leaf tissue in an appropriate extraction buffer (e.g., phosphate buffer) on ice. Centrifuge the homogenate to collect the supernatant containing the soluble proteins (enzyme extract).

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): Assay SOD activity by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): Assay CAT activity by monitoring the decomposition of H₂O₂ spectrophotometrically at 240 nm.

    • Peroxidase (POD): Determine POD activity by measuring the oxidation of a substrate like guaiacol in the presence of H₂O₂.

  • Lipid Peroxidation Assay (MDA): Measure the malondialdehyde (MDA) content, a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction. The absorbance of the resulting pink-colored complex is read at 532 nm.

Table 2: Example Data for Oxidative Stress Markers

Hypothetical data for illustrative purposes.

TreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)MDA Content (nmol/g FW)
Control1502512
This compound (1x rate)2801545
This compound (1x) + Safener X1802218

Visualizations

This compound's Mode of Action and Induced Stress

Desmedipham_MOA cluster_0 Plant Cell This compound This compound PSII Photosystem II (PSII) in Thylakoid Membrane This compound->PSII Inhibits ETC Electron Transport Chain (ETC) PSII->ETC Blocks Electron Flow ROS Reactive Oxygen Species (ROS) Surge ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, Protein Degradation) OxidativeStress->Damage Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis) Damage->Symptoms

Caption: this compound inhibits Photosystem II, leading to a surge in ROS and cellular damage.

General Plant Detoxification Pathway for Herbicides

Detoxification_Pathway cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation Herbicide Herbicide (e.g., this compound) P450 Cytochrome P450s (CYPs) Herbicide->P450 Oxidation Metabolite1 Activated Metabolite (-OH, -COOH groups added) P450->Metabolite1 GST Glutathione S-Transferases (GSTs) Metabolite1->GST Conjugation UGT UDP-Glucosyltransferases (UGTs) Metabolite1->UGT Conjugation Metabolite2 Conjugated Metabolite (Water-soluble, less toxic) GST->Metabolite2 UGT->Metabolite2 ABC ABC Transporters Metabolite2->ABC Transport Vacuole Vacuole or Cell Wall ABC->Vacuole Sequestration

Caption: Plants detoxify herbicides in three phases: activation, conjugation, and sequestration.

Mechanism of Herbicide Safener Action

Safener_Action Safener Safener Signal Signal Transduction Pathway Safener->Signal Activates Gene Detoxification Genes (GST, CYP, UGT, etc.) Signal->Gene Upregulates Transcription Enzymes Detoxification Enzymes & Transporters Gene->Enzymes Increased Synthesis Detox Rapid Detoxification Enzymes->Detox Herbicide Herbicide Herbicide->Detox Protection Plant Protection Detox->Protection

Caption: Safeners activate signaling pathways to boost the expression of detoxification enzymes.

Experimental Workflow for Phytotoxicity Assessment

Experimental_Workflow cluster_data Assessments start Start prep Prepare Plants to Uniform Growth Stage start->prep treat Apply Treatments (Control, Herbicide, Herbicide + Safener) prep->treat incubate Incubate Under Controlled Conditions treat->incubate collect Data Collection at Time Points (e.g., 1, 3, 7, 14 DAT) incubate->collect visual Visual Scoring collect->visual biomass Biomass (Fresh/Dry Wt.) collect->biomass fluoro Chlorophyll Fluorescence (Fv/Fm) collect->fluoro biochem Biochemical Assays (MDA, SOD, CAT) collect->biochem analyze Statistical Analysis (e.g., ANOVA, t-test) visual->analyze biomass->analyze fluoro->analyze biochem->analyze end End analyze->end

Caption: Workflow for assessing herbicide phytotoxicity from plant preparation to data analysis.

References

Technical Support Center: Troubleshooting Poor Desmedipham Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor efficacy of Desmedipham in field trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, post-emergence herbicide belonging to the phenyl-carbamate group.[1][2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2][3] It binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport. This disruption halts the production of ATP and NADPH, essential for CO2 fixation, leading to a rapid cessation of photosynthesis and subsequent weed death. Symptoms on susceptible weeds include rapid chlorosis (yellowing) followed by necrosis, starting from the leaf margins.

Q2: What are the initial signs of this compound efficacy and how long do they take to appear?

A2: The initial signs of this compound efficacy are the yellowing of weed leaves (chlorosis), which can appear within a few days of application, followed by tissue death (necrosis), particularly at the leaf edges. The full effect of the herbicide is typically visible within one to two weeks, depending on environmental conditions and weed susceptibility.

Q3: Can this compound cause injury to the target crop?

A3: Yes, under certain conditions, this compound can cause phytotoxicity (crop injury) to sugar beets, the primary crop it is used on. Symptoms of phytotoxicity in sugar beets can include leaf yellowing, necrosis, and stunting. Crop injury is more likely when applications are made under high temperatures and high humidity, or when the crop is under stress.

Q4: Is this compound effective against all broadleaf weeds?

A4: this compound is effective against a range of annual broadleaf weeds, but its efficacy can vary by species. For instance, it is known to be effective against weeds such as fat hen (Chenopodium album) and black bindweed (Polygonum convolvulus). However, some weed species may exhibit natural tolerance or have developed resistance to this compound.

Troubleshooting Guides

Poor efficacy of this compound in field trials can be attributed to several factors. Use the following guides to diagnose and address common issues.

Guide 1: Investigating Application and Environmental Factors

This guide helps determine if application errors or environmental conditions contributed to poor weed control.

Question Possible Cause of Poor Efficacy Recommended Action
Were the weeds at the correct growth stage during application? This compound is most effective on young, actively growing weeds, typically at the cotyledon to 2-4 leaf stage. Older, more established weeds are less susceptible.Review field notes to confirm the weed growth stage at the time of application. For future trials, ensure application timing coincides with the optimal weed growth stage.
What were the weather conditions before, during, and after application? Efficacy is influenced by temperature, humidity, and soil moisture. High temperatures (>30°C) and high humidity can increase herbicide uptake and efficacy, but also the risk of crop injury. Drought-stressed weeds are less likely to absorb the herbicide effectively.Analyze weather data from the trial period. Compare conditions to the optimal ranges for this compound application. Consider repeating the trial under more favorable weather conditions if necessary.
Was the application equipment properly calibrated and operated? Incorrect nozzle selection, low spray volume, or improper boom height can lead to poor coverage of target weeds.Verify sprayer calibration records. Ensure that the application volume and pressure were within the recommended ranges for this compound.
Was a suitable adjuvant included in the tank mix? Adjuvants can enhance the uptake and efficacy of this compound.Confirm that an appropriate adjuvant was used at the correct concentration. If not, consider including one in subsequent applications.
Guide 2: Assessing Potential Weed Resistance

If application and environmental factors have been ruled out, the possibility of herbicide resistance in the target weed population should be investigated.

Question Possible Cause of Poor Efficacy Recommended Action
Is there a history of repeated this compound or other PSII inhibitor use in the trial area? Continuous use of herbicides with the same mode of action can select for resistant weed biotypes.Review the herbicide application history of the field. A long history of using PSII inhibitors may suggest an increased risk of resistance.
Are there patches of uncontrolled weeds of a specific species amidst otherwise good control? The presence of isolated patches of a single weed species that survived treatment is a strong indicator of potential resistance.Collect seed samples from the surviving weeds for resistance testing. Also, collect samples from an area with no history of this compound application to serve as a susceptible control.
Do the surviving weeds show any signs of injury? Weeds with low-level resistance may show some initial injury but then recover and continue to grow.Observe the surviving weeds closely for any signs of stunting, chlorosis, or other sub-lethal effects.

Data Presentation

Table 1: Influence of Adjuvants on the Efficacy of Phenmedipham + this compound + Ethofumesate on Sugar Beet Yield

Herbicide Rate (g a.i. ha-1)AdjuvantRoot Yield (Mg ha-1)Sucrose Yield (t ha-1)
823.0Adigor (0.5% v/v)71.31-
823.0HydroMax (0.5% v/v)-13.21
-Weed-free check64.6810.45
Data adapted from a study on the effect of various adjuvants on a herbicide mixture containing this compound.

Table 2: Effect of Application Timing and Dosage of a Phenmedipham + this compound + Ethofumesate Mixture on Weed Density and Sugar Beet Yield

Application Timing (Sugar Beet Leaf Stage)Herbicide Dosage (% of recommended)Weed Density Increase (%)Root Yield
2-475%--
4-8100%-Highest
8-12125%55.92-
Data from a study investigating the impact of application timing and dosage on weed control and crop yield.

Experimental Protocols

Protocol 1: Field Trial for Assessing this compound Efficacy

This protocol outlines a standard methodology for conducting a field trial to evaluate the efficacy of this compound.

1. Site Selection:

  • Choose a field with a known and uniform infestation of the target weed species.

  • Ensure the soil type and environmental conditions are representative of the intended use area.

2. Experimental Design:

  • Use a randomized complete block design with a minimum of four replications.

  • Include an untreated control plot and a standard herbicide treatment for comparison.

3. Treatments:

  • Apply this compound at the recommended rate, as well as at higher and lower rates to assess dose-response.

  • If investigating tank-mixes, include treatments with and without the tank-mix partner and adjuvant.

4. Application:

  • Apply the herbicide when the target weeds are at the cotyledon to 2-4 leaf stage.

  • Use a calibrated sprayer with appropriate nozzles to ensure uniform coverage.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

5. Assessment:

  • Visually assess weed control at 7, 14, and 28 days after treatment, using a percentage scale (0% = no control, 100% = complete control).

  • Assess crop phytotoxicity at the same intervals, noting any stunting, chlorosis, or necrosis.

  • At the end of the trial, harvest the crop from the center of each plot to determine yield.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Whole-Plant Herbicide Resistance Assay

This protocol describes a laboratory-based method to confirm suspected herbicide resistance.

1. Seed Collection:

  • Collect mature seeds from the suspected resistant weed population in the field.

  • Also, collect seeds from a known susceptible population of the same weed species to serve as a control.

2. Plant Growth:

  • Grow the seeds in pots in a greenhouse or growth chamber under controlled conditions (temperature, light, and humidity).

  • Allow the plants to reach the 2-4 leaf stage.

3. Herbicide Application:

  • Apply this compound at a range of doses, including the recommended field rate and several multiples of this rate, to both the suspected resistant and susceptible populations.

  • Include an untreated control for each population.

4. Assessment:

  • Visually assess plant injury and survival 14 and 21 days after treatment.

  • Record the number of surviving plants for each dose and population.

5. Data Analysis:

  • Calculate the dose required to cause 50% mortality (LD50) for both the resistant and susceptible populations.

  • The resistance factor (RF) can be calculated as the ratio of the LD50 of the resistant population to the LD50 of the susceptible population. An RF greater than 1 indicates resistance.

Visualizations

Desmedipham_Mode_of_Action cluster_photosystem_II Photosystem II (in Thylakoid Membrane) Light Light Energy PSII Photosystem II (P680) Light->PSII excites Pheo Pheophytin PSII->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) D1 Protein QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Block Blocks Electron Transfer This compound This compound This compound->QB Binds to D1 Protein ATP_NADPH ATP & NADPH Production Halted Block->ATP_NADPH leads to Photosynthesis_Stops Photosynthesis Stops ATP_NADPH->Photosynthesis_Stops Weed_Death Weed Death Photosynthesis_Stops->Weed_Death

Caption: this compound's mode of action in inhibiting Photosystem II.

Caption: A logical workflow for troubleshooting poor this compound efficacy.

References

Technical Support Center: Minimizing Desmedipham Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the adsorption of Desmedipham to laboratory equipment during experimental procedures. Adsorption can lead to inaccurate results by reducing the concentration of the analyte in solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.

Troubleshooting Guide

Low or inconsistent recovery of this compound in your experiments can be a primary indicator of adsorption to labware. Use this guide to identify and resolve potential issues.

Observation Potential Cause Recommended Action
Low analyte recovery in aqueous solutions Adsorption of this compound to glass or plastic surfaces.Switch to low-adsorption labware (e.g., polypropylene or silanized glass). Modify the solvent composition by adding an organic solvent like acetonitrile or methanol.
Inconsistent results between replicates Variable adsorption across different tubes or wells.Ensure consistent pre-treatment of all labware. Use a master mix of your this compound solution to aliquot into individual tubes/wells.
Higher recovery in organic solvents Reduced hydrophobic interaction between this compound and labware.This confirms that adsorption is a likely issue in aqueous solutions. Use an appropriate organic solvent or an aqueous/organic mixture if compatible with your experimental design.
Analyte loss increases over time Time-dependent adsorption to surfaces.Minimize the contact time between the this compound solution and the labware. Prepare solutions fresh and perform experiments promptly.
Precipitate formation in aqueous solution Low aqueous solubility of this compound.[1][2][3]Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Consider using a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that influence its adsorption to labware?

A1: this compound has a low aqueous solubility (7mg/L at room temperature) and is a carbamate ester.[1][2] Its relatively non-polar nature can lead to hydrophobic interactions with plastic surfaces like polystyrene and polypropylene. Glass surfaces, with their silanol groups, can also contribute to adsorption through weaker interactions.

Q2: Which type of labware is recommended for working with this compound?

A2: For aqueous solutions, polypropylene (PP) or silanized glass labware is generally recommended over standard glass or polystyrene to minimize hydrophobic interactions. For organic solutions, borosilicate glass is typically acceptable.

Q3: How can I prevent this compound from adsorbing to my lab equipment?

A3: Several strategies can be employed:

  • Choose the right labware: Use polypropylene or silanized glass.

  • Modify your solvent: The addition of an organic solvent (e.g., acetonitrile, methanol) to your aqueous solution can reduce hydrophobic adsorption.

  • Pre-treat your labware: Rinsing the labware with a solution containing a blocking agent like Bovine Serum Albumin (BSA) can passivate surfaces.

  • Control the pH: While specific data for this compound is limited, the stability and charge of similar molecules can be pH-dependent.

Q4: Can I use glass labware for this compound experiments?

A4: Yes, but it is advisable to use silanized (deactivated) glass to mask the surface silanol groups and reduce potential polar interactions.

Q5: How does solvent choice impact this compound adsorption?

A5: this compound is slightly soluble in chloroform and methanol. Using a solvent in which this compound is more soluble can significantly reduce its tendency to adsorb to surfaces. For aqueous solutions, adding a small percentage of an organic solvent can act as a competitive agent for binding sites on the labware.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Different Labware

This protocol allows for the quantification of this compound loss due to adsorption to different types of labware.

Materials:

  • This compound standard

  • Acetonitrile (ACN)

  • Deionized water

  • Labware to be tested (e.g., borosilicate glass tubes, polypropylene tubes, polystyrene tubes)

  • HPLC with UV detector or LC-MS/MS

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a working solution of this compound in the desired experimental solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the working solution into each type of labware to be tested.

  • As a control, prepare a sample in a silanized glass vial (assuming minimal adsorption).

  • Incubate the samples for a defined period (e.g., 24 hours) under your typical experimental conditions.

  • Transfer the solutions to clean analysis vials.

  • Analyze the concentration of this compound in each sample using a validated analytical method.

  • Calculate the percentage of this compound lost for each labware type compared to the control.

Data Presentation:

Labware TypeInitial Concentration (µg/mL)Final Concentration (µg/mL)% Adsorption
Borosilicate Glass
Polypropylene
Polystyrene
Silanized Glass (Control)
Protocol 2: Silanization of Glassware

This protocol describes how to treat glassware to reduce surface activity.

Materials:

  • Silanizing agent (e.g., 5% dimethyldichlorosilane in a non-polar solvent like toluene or heptane)

  • Methanol

  • Glassware to be treated

  • Fume hood

Procedure:

  • Thoroughly clean and dry the glassware.

  • Working in a fume hood, fill or rinse the glassware with the silanizing agent, ensuring all surfaces are coated.

  • Allow the glassware to stand for 5-10 minutes.

  • Decant the silanizing solution.

  • Rinse the glassware twice with the non-polar solvent used to prepare the silanizing solution.

  • Rinse the glassware twice with methanol to remove excess silanizing agent.

  • Dry the glassware in an oven at 100°C for at least 1 hour before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (ACN) prep_work Prepare Working Solution prep_stock->prep_work aliquot Aliquot into Test Labware prep_work->aliquot incubate Incubate aliquot->incubate transfer Transfer to Analysis Vials incubate->transfer analyze Analyze Concentration (HPLC or LC-MS/MS) transfer->analyze calculate Calculate % Adsorption analyze->calculate

Caption: Workflow for quantifying this compound adsorption.

troubleshooting_workflow start Low/Inconsistent This compound Recovery check_labware Using Glass or Polystyrene? start->check_labware switch_labware Switch to Polypropylene or Silanized Glass check_labware->switch_labware Yes check_solvent Using Purely Aqueous Solution? check_labware->check_solvent No switch_labware->check_solvent add_organic Add Organic Solvent (e.g., ACN, MeOH) check_solvent->add_organic Yes check_time Long Incubation Time? check_solvent->check_time No add_organic->check_time reduce_time Minimize Contact Time check_time->reduce_time Yes end Problem Resolved check_time->end No reduce_time->end

Caption: Troubleshooting logic for this compound adsorption issues.

References

Technical Support Center: Optimization of Desmedipham Concentration for Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with the herbicide Desmedipham. Our goal is to help you optimize your dose-response studies and overcome common challenges encountered during experimentation.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Question/Issue Answer/Solution
Why am I seeing inconsistent or no effects of this compound in my experiments? Several factors can contribute to this. First, this compound has low aqueous solubility, which can lead to precipitation in your test medium. Ensure your stock solution is properly dissolved in a suitable organic solvent (e.g., DMSO or ethanol) before preparing your final dilutions. Also, verify the health and growth stage of your model organism, as stressed or unhealthy plants may respond differently. Finally, confirm the accuracy of your serial dilutions and the final concentrations in your assay.
My dose-response curve is not sigmoidal. What could be the cause? A non-sigmoidal curve can result from several factors. If the curve is very steep or shallow, it might indicate issues with the concentration range you've selected. A narrow range may not capture the full dose-response relationship. A biphasic curve could suggest off-target effects at higher concentrations or the presence of impurities. It is also important to ensure that the vehicle (solvent) concentration is consistent across all treatments and does not exert any toxic effects on its own.
I am observing high variability between my replicates. How can I reduce this? High variability often stems from inconsistent experimental conditions. Ensure uniform lighting, temperature, and nutrient levels for all your experimental units. When preparing your dilutions, be meticulous to ensure accuracy. For plant-based assays, select plants of a similar size and developmental stage. Inconsistent application of the treatment solution can also lead to variability, so ensure each replicate receives the same volume and coverage.
How do I choose the right concentration range for my dose-response study? A good starting point is to perform a range-finding experiment with a wide range of concentrations (e.g., from 0.01 µM to 100 µM). This will help you identify a narrower, more effective range for your definitive dose-response study. The goal is to have several concentrations that produce a partial response, allowing for an accurate calculation of the IC50 value.
What is the best way to prepare a this compound stock solution? Due to its low water solubility, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. This stock can then be used to prepare your final working concentrations in the aqueous test medium. Be sure to run a vehicle control with the same concentration of the organic solvent as in your highest this compound treatment to account for any solvent effects.
How long should I expose my plants to this compound? The optimal exposure time can vary depending on the plant species and the endpoint being measured. For fast-acting effects on photosynthesis, you may see a response within hours. For endpoints like growth inhibition or biomass reduction, a longer exposure of several days is typically required. The OECD 221 guideline for Lemna sp. suggests a 7-day exposure period. It is recommended to perform a time-course experiment to determine the optimal exposure duration for your specific experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound dose-response studies.

Table 1: Recommended Concentration Ranges for Initial Range-Finding Studies

Model OrganismConcentration Range (µM)Notes
Lemna minor (Duckweed)0.01 - 10Based on known sensitivity of aquatic plants to photosystem II inhibitors.
Arabidopsis thaliana0.1 - 100A broader range may be needed depending on the ecotype and growth conditions.
Algal species0.001 - 1Algae are often highly sensitive to herbicides that target photosynthesis.

Table 2: Reported EC50 Values for Photosystem II Inhibiting Herbicides in Lemna minor

HerbicideEndpoint7-day EC50 (µg/L)95% Confidence IntervalReference
SimetrynFrond Number1613 - 19[1]
PretilachlorFrond Number2116 - 27[1]
EsprocarbFrond Number2924 - 34[1]
PyraclonilFrond Number4033 - 48[1]
PyrazoxyfenFrond Number11088 - 150[1]
CyclosulfamuronFrond Number1.10.9 - 1.3
2,4-DFrond Number4,0003,300 - 4,800

Note: The above table provides context on the range of EC50 values for herbicides affecting aquatic plants. The specific EC50 for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Lemna minor Growth Inhibition Assay (based on OECD 221)

This protocol describes a method for determining the effect of this compound on the growth of Lemna minor.

1. Preparation of Materials:

  • Lemna minor culture in exponential growth phase.

  • Sterile growth medium (e.g., Steinberg medium).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile glass test vessels (e.g., 100 mL beakers).

  • Growth chamber with controlled temperature (24 ± 2°C) and continuous illumination.

2. Experimental Procedure:

  • Prepare a series of this compound concentrations by diluting the stock solution in the growth medium. A typical range for a definitive test would be five concentrations in a geometric series (e.g., 0.1, 0.32, 1.0, 3.2, 10 µM).

  • Include a negative control (growth medium only) and a vehicle control (growth medium with the same concentration of DMSO as the highest this compound treatment).

  • Set up at least three replicates for each treatment and control.

  • In each test vessel, add a specific volume of the test solution (e.g., 50 mL).

  • Inoculate each vessel with Lemna minor colonies, ensuring each replicate starts with a similar number of fronds (e.g., 9-12 fronds).

  • Place the test vessels in the growth chamber in a randomized arrangement.

  • Incubate for 7 days.

  • At the end of the incubation period, count the number of fronds in each vessel. Other endpoints such as frond area or dry weight can also be measured.

3. Data Analysis:

  • Calculate the average growth rate for each concentration.

  • Determine the percent inhibition of the growth rate relative to the control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use a suitable statistical model (e.g., a four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Chlorophyll Fluorescence Assay in Arabidopsis thaliana

This protocol measures the effect of this compound on photosystem II activity in Arabidopsis thaliana seedlings.

1. Plant Growth:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar plates or in a hydroponic system under a 16-hour light/8-hour dark cycle.

  • Use seedlings at the 2-3 true leaf stage for the experiment.

2. Treatment Application:

  • Prepare a range of this compound concentrations in liquid MS medium or a suitable buffer.

  • For plate-grown seedlings, carefully transfer them to a multi-well plate containing the different this compound concentrations.

  • For hydroponically grown plants, replace the growth medium with the treatment solutions.

  • Include appropriate controls (negative and vehicle).

  • Incubate the seedlings under their normal growth conditions for a predetermined exposure time (e.g., 24 hours).

3. Chlorophyll Fluorescence Measurement:

  • Before measurement, dark-adapt the plants for at least 20-30 minutes.

  • Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

  • Measure the maximum quantum yield of photosystem II (Fv/Fm) for each seedling. Fv/Fm is a sensitive indicator of stress on the photosynthetic apparatus.

  • Record the Fv/Fm values for all treatments and controls.

4. Data Analysis:

  • Calculate the average Fv/Fm for each treatment.

  • Determine the percent reduction in Fv/Fm relative to the control.

  • Plot the percent reduction against the this compound concentration to generate a dose-response curve and calculate the IC50.

Visualizations

This compound's Mechanism of Action: Inhibition of Photosystem II

This compound acts by inhibiting the electron transport chain in photosystem II (PSII). It competes with plastoquinone (PQ) for the binding site on the D1 protein, thereby blocking the flow of electrons from the primary quinone acceptor (QA) to PQ. This disruption leads to a buildup of excited chlorophyll molecules, resulting in the formation of reactive oxygen species and subsequent cellular damage.

Desmedipham_Mechanism cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB binding site) QA->D1_Protein e- PQ Plastoquinone Pool D1_Protein->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- Light Light Energy (Photon) Light->P680 This compound This compound This compound->D1_Protein Inhibition

Caption: this compound inhibits electron transport in Photosystem II.

Experimental Workflow for a Dose-Response Study

The following diagram outlines the general workflow for conducting a dose-response study to determine the IC50 of a compound.

Dose_Response_Workflow A 1. Prepare Stock Solution (e.g., this compound in DMSO) B 2. Serial Dilution (Create a range of concentrations) A->B C 3. Treatment Application (Expose model organism) B->C D 4. Incubation (Controlled environment) C->D E 5. Data Collection (e.g., Growth, Fv/Fm) D->E F 6. Data Analysis (Calculate % inhibition) E->F G 7. Curve Fitting & IC50 Determination F->G

Caption: General workflow for a dose-response experiment.

Troubleshooting Logic for Inconsistent Dose-Response Data

This flowchart provides a logical sequence for troubleshooting common issues in dose-response experiments.

Troubleshooting_Flowchart Start Inconsistent Dose-Response Data Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Check_Controls Are the vehicle controls behaving as expected? Check_Solubility->Check_Controls Yes Improve_Solubility Optimize stock solution solvent and concentration. Consider using a surfactant. Check_Solubility->Improve_Solubility No Check_Replicates Is there high variability between replicates? Check_Controls->Check_Replicates Yes Investigate_Vehicle Test different vehicle concentrations. Ensure final solvent concentration is low and non-toxic. Check_Controls->Investigate_Vehicle No Check_Concentration Is the concentration range appropriate? Check_Replicates->Check_Concentration No Refine_Technique Standardize plant material and application technique. Ensure uniform environmental conditions. Check_Replicates->Refine_Technique Yes Adjust_Range Perform a wider range-finding experiment. Check_Concentration->Adjust_Range No End Consistent Data Check_Concentration->End Yes Improve_Solubility->Start Investigate_Vehicle->Start Refine_Technique->Start Adjust_Range->Start

Caption: Troubleshooting flowchart for dose-response assays.

References

Alamar Blue Assay Optimization: A Technical Support Guide to Minimize Drug Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Alamar Blue assay. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize their experiments and minimize interference from therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Alamar Blue assay?

The Alamar Blue assay is a widely used method to assess cell viability and cytotoxicity.[1][2][3] It utilizes a blue, non-fluorescent, and cell-permeable dye called resazurin.[1][3] In viable, metabolically active cells, intracellular enzymes, primarily mitochondrial reductases and diaphorases, reduce resazurin into resorufin. Resorufin is a pink, highly fluorescent compound. The intensity of this fluorescence is directly proportional to the number of living cells, providing a quantitative measure of cell health.

Q2: What are the common causes of drug interference in the Alamar Blue assay?

Several factors related to the test compounds can interfere with the Alamar Blue assay, leading to inaccurate results. These include:

  • Direct Chemical Reduction of Resazurin: Some compounds, particularly those with antioxidant properties, can directly reduce resazurin to resorufin in the absence of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.

  • Alteration of Cellular Redox State: Drugs that alter the intracellular redox environment can impact the rate of resazurin reduction, independent of their cytotoxic effects.

  • Intrinsic Fluorescence of the Compound: Test compounds that are naturally fluorescent at the excitation and emission wavelengths used for resorufin (typically around 560 nm excitation and 590 nm emission) can cause high background readings and interfere with signal detection. Examples include doxorubicin, paclitaxel, and bleomycin.

  • Interaction with Assay Media: Some compounds may interact with components of the cell culture medium, which can indirectly affect the assay.

Q3: How can I determine if my test compound is interfering with the Alamat Blue assay?

It is crucial to perform control experiments to identify potential interference. A key control is to incubate the test compound with the Alamar Blue reagent in cell-free medium. A significant increase in fluorescence in the absence of cells indicates direct reduction of resazurin by the compound.

Q4: What are the best practices to minimize drug interference?

Several protocol modifications can significantly reduce drug interference:

  • Remove the Drug-Containing Medium: The most effective method is to remove the medium containing the test compound after the incubation period and before adding the Alamar Blue reagent. The cells should be washed with phosphate-buffered saline (PBS) before adding fresh medium containing the Alamar Blue reagent.

  • Include Proper Controls: Always run parallel control experiments, including:

    • Cells with Alamar Blue but no drug (positive control for viability).

    • Medium with Alamar Blue and the drug, but no cells (to test for direct resazurin reduction).

    • Medium with Alamar Blue only (background fluorescence).

  • Optimize Incubation Time: Determine the optimal incubation time for both the drug treatment and the Alamar Blue reagent. Long incubation times with Alamar Blue can sometimes lead to an over-reduction of resorufin, causing a weaker signal.

  • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay. Both too high and too low cell densities can lead to inaccurate results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Reagent breakdown due to light exposure. 2. Contamination of the culture with microbes. 3. Intrinsic fluorescence of the test compound.1. Store Alamar Blue reagent protected from light. 2. Maintain sterile technique and check for contamination. 3. Measure the fluorescence of the compound in medium alone and subtract this value from the experimental readings.
Low fluorescence signal 1. Insufficient incubation time. 2. Low cell number or poor cell health. 3. Reagent has precipitated.1. Increase the incubation time with Alamar Blue. 2. Ensure adequate cell seeding density and that cells are healthy before starting the experiment. 3. Warm the reagent to 37°C and mix well to redissolve any precipitate.
Erratic readings across the plate 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before plating. 2. Calibrate pipettes and ensure proper technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.
False-positive results (higher viability with drug treatment) 1. Direct reduction of resazurin by the test compound. 2. Liposomal formulations interfering with the assay.1. Perform a cell-free control with the drug and Alamar Blue. If positive, implement the drug removal protocol. 2. Wash cells 2-3 times with PBS after treatment with liposomal drugs and before adding Alamar Blue.
False-negative results (lower viability than expected) 1. Inhibition of cellular reductases by the test compound. 2. Over-reduction of resorufin to the non-fluorescent hydroresorufin.1. Consider using an alternative viability assay that does not rely on cellular reduction (e.g., ATP-based assays like CellTiter-Glo). 2. Decrease the incubation time with Alamar Blue and/or reduce the initial cell seeding density.

Experimental Protocols

Protocol 1: Standard Alamar Blue Cell Viability Assay
  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Add various concentrations of the test compound to the wells. Include appropriate controls (e.g., vehicle-treated cells, no-cell controls).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add Alamar Blue: Aseptically add Alamar Blue reagent to each well, typically at 10% of the culture volume.

  • Incubate with Reagent: Return the plate to the incubator for 1-4 hours. The optimal time may vary depending on the cell type and density.

  • Measure Signal: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm and 600 nm.

Protocol 2: Optimized Alamar Blue Assay to Minimize Drug Interference
  • Cell Plating and Drug Treatment: Follow steps 1-3 of the standard protocol.

  • Remove Drug-Containing Medium: After the drug incubation period, carefully aspirate the medium containing the test compound from each well.

  • Wash Cells: Gently wash the cells with sterile PBS. Aspirate the PBS. This step can be repeated 1-2 times.

  • Add Fresh Medium with Alamar Blue: Add fresh, pre-warmed cell culture medium containing 10% Alamar Blue reagent to each well.

  • Incubate and Measure: Follow steps 5 and 6 of the standard protocol.

Protocol 3: Control for Direct Resazurin Reduction by a Test Compound
  • Prepare Plate: In a 96-well plate, add cell culture medium to several wells.

  • Add Test Compound: Add the test compound at the same concentrations used in the cell-based experiment.

  • Add Alamar Blue: Add Alamar Blue reagent (10% of the volume).

  • Incubate: Incubate the plate under the same conditions as the cell-based assay (e.g., 1-4 hours at 37°C).

  • Measure Signal: Read the fluorescence or absorbance as in the standard protocol. A significant signal indicates direct interference.

Visualizations

Alamar_Blue_Pathway Mechanism of Alamar Blue Assay Resazurin Resazurin (Blue, Non-fluorescent) ViableCell Metabolically Active Viable Cell Resazurin->ViableCell Uptake Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin Conversion Reductases Mitochondrial Reductases (e.g., NADH/NADPH dehydrogenases) ViableCell->Reductases Reductases->Resazurin Reduction Measurement Fluorescence Measurement (Ex: 560nm, Em: 590nm) Resorufin->Measurement

Caption: Cellular reduction of resazurin to fluorescent resorufin.

Experimental_Workflow Optimized Alamar Blue Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition PlateCells 1. Plate Cells AddDrug 2. Add Test Compound PlateCells->AddDrug IncubateDrug 3. Incubate (e.g., 24-72h) AddDrug->IncubateDrug RemoveMedium 4. Remove Drug-Containing Medium IncubateDrug->RemoveMedium Wash 5. Wash with PBS RemoveMedium->Wash AddAB 6. Add Fresh Medium + Alamar Blue Wash->AddAB IncubateAB 7. Incubate (1-4h) AddAB->IncubateAB ReadSignal 8. Measure Fluorescence/Absorbance IncubateAB->ReadSignal Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., False Positive) CellFreeControl Run Cell-Free Control: Drug + Alamar Blue Start->CellFreeControl SignalIncrease Signal Increase? CellFreeControl->SignalIncrease DirectInterference Conclusion: Direct Compound Interference SignalIncrease->DirectInterference Yes NoInterference Conclusion: No Direct Interference (Investigate other causes) SignalIncrease->NoInterference No ImplementProtocol Action: Implement Optimized Protocol (Drug Removal & Wash Steps) DirectInterference->ImplementProtocol

References

Strategies to increase the stability of Desmedipham stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Desmedipham stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the experimental requirements. For analytical purposes, such as HPLC, methanol, acetonitrile, or a mixture of n-hexane and dichloromethane are commonly used.[1] this compound has low aqueous solubility.[2][3] For biological assays, ensure the chosen solvent is compatible with your experimental system and concentration.

Q2: How should I store my this compound stock solution to ensure its stability?

A2: To maximize stability, this compound stock solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. This compound is susceptible to hydrolysis, especially under alkaline conditions. Therefore, it is crucial to use anhydrous solvents and store the solution in a tightly sealed container to prevent moisture absorption and pH changes.

Q3: My this compound stock solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation may indicate that the this compound has fallen out of solution. This can be caused by a decrease in temperature, evaporation of the solvent, or the introduction of a non-solvent. Gently warm the solution and vortex to attempt redissolving the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Q4: I suspect my this compound stock solution has degraded. How can I check its integrity?

A4: The integrity of a this compound stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. By comparing the chromatogram of the questionable stock solution to that of a freshly prepared standard, you can identify the presence of degradation products and quantify the remaining active this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution due to improper storage (e.g., exposure to light, elevated temperature, or non-neutral pH).Prepare a fresh stock solution using a high-purity solvent. Store the new stock solution at 2-8°C, protected from light, in a tightly sealed container. Verify the stability of the new stock solution using HPLC before use.
Precipitate formation in the stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. The solvent may have partially evaporated.Gently warm the solution and sonicate to redissolve the precipitate. If this is unsuccessful, filter the solution to remove the precipitate and determine the concentration of the supernatant. For future preparations, consider using a lower concentration or a different solvent with higher solubilizing capacity. Ensure the storage container is tightly sealed.
Color change in the stock solution This may indicate chemical degradation of this compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation, such as contamination of the solvent or exposure to incompatible materials.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Temperature (°C)
Water0.00720
Hexane0.5Not Specified
Dichloromethane19.8Not Specified
AcetonitrileCommercially available as a 100 µg/mL solutionNot Specified
MethanolCommercially available as a 100 µg/mL solutionNot Specified

Table 2: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
pH Highly susceptible to hydrolysis, especially in alkaline conditions. Increased degradation at higher pH.Maintain a neutral to slightly acidic pH. Avoid basic conditions.
Temperature Higher temperatures accelerate degradation.Store stock solutions at refrigerated temperatures (2-8°C).
Light Potential for photodegradation.Protect stock solutions from light by using amber vials or storing them in the dark.
Moisture Water can facilitate hydrolysis.Use anhydrous solvents and store in tightly sealed containers to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in Acetonitrile)

  • Materials:

    • This compound (solid, >98% purity)

    • Anhydrous acetonitrile (HPLC grade)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL, Class A)

    • Vortex mixer and/or sonicator

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh 100 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Add approximately 7 mL of anhydrous acetonitrile to the volumetric flask.

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Once dissolved, add anhydrous acetonitrile to the flask until the meniscus reaches the 10 mL mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap for storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. The specific column, mobile phase composition, and gradient may need to be optimized for your specific HPLC system and to achieve the best separation from potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.[4] A gradient elution may be necessary to separate this compound from its degradation products. For example, a gradient of increasing organic phase (acetonitrile or methanol) from 40% to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, 254 nm.[4]

    • Injection Volume: 10-20 µL.

  • Procedure for Stability Assessment:

    • Prepare a fresh standard: Prepare a this compound standard solution of known concentration in the mobile phase or a compatible solvent.

    • Prepare the sample: Dilute an aliquot of the stored this compound stock solution to a similar concentration as the fresh standard.

    • Analysis: Inject the fresh standard and the sample solution into the HPLC system.

    • Data Evaluation:

      • Compare the retention time of the peak in the sample chromatogram to that of the fresh standard to confirm the identity of this compound.

      • Assess the peak area of this compound in the sample and compare it to the fresh standard to quantify its concentration and determine if any degradation has occurred.

      • Examine the chromatogram of the sample for any additional peaks that are not present in the fresh standard. These may represent degradation products. The use of a DAD can help in assessing the peak purity of the this compound peak.

Visualizations

Desmedipham_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve Quantitative Transfer store Store at 2-8°C, Protected from Light dissolve->store hplc Analyze by HPLC store->hplc Sample for Analysis compare Compare to Fresh Standard hplc->compare decision decision compare->decision Stable? use Use in Experiment decision->use Yes discard Prepare Fresh Solution decision->discard No

Caption: Experimental workflow for the preparation, storage, and stability assessment of this compound stock solutions.

PhotosystemII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein Electron_Transport Electron Transport to PQ D1->Electron_Transport Block Blockage of Electron Transport PQ_pool Plastoquinone (PQ) Pool This compound This compound This compound->D1 Binds to Electron_Transport->PQ_pool

Caption: Mechanism of this compound action as an inhibitor of Photosystem II in the chloroplast thylakoid membrane.

References

Calibration curve issues in Desmedipham quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Desmedipham using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a this compound calibration curve in HPLC-UV analysis?

A typical linear range for this compound quantification by HPLC-UV can vary depending on the specific instrument and method conditions. However, studies have reported linear ranges from 0.02 µg/mL to 2 µg/mL. It is crucial to determine the linear range for your specific assay through validation experiments.

Q2: What are the common solvents for preparing this compound standard solutions?

Methanol is a commonly used solvent for preparing this compound stock and working standard solutions.[1] Some methods also utilize a mixture of methanol and water or acetonitrile.[1][2] It is essential to use HPLC-grade solvents to minimize background noise and interference.

Q3: What are the recommended storage conditions for this compound standard solutions?

To ensure the stability of this compound standard solutions, it is recommended to store them in a refrigerator at 4°C and protect them from light.[3] Degradation of this compound has been observed in aqueous matrices, so it is crucial to prepare fresh aqueous standards regularly.[4]

Q4: What are the key parameters to monitor for system suitability in this compound HPLC analysis?

Key system suitability parameters to monitor include:

  • Retention time: Consistent retention times indicate a stable chromatographic system.

  • Peak area/height reproducibility: Low relative standard deviation (RSD) for replicate injections of the same standard demonstrates good precision.

  • Tailing factor: A tailing factor close to 1 indicates good peak symmetry.

  • Theoretical plates: A high number of theoretical plates signifies good column efficiency.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve deviates from a straight line, particularly at higher concentrations.

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.995).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Reduce the concentration of the highest calibration standards. 2. Decrease the injection volume. 3. If using a UV detector, ensure the absorbance of the highest standard is within the linear range of the detector (typically below 1.0-1.5 Absorbance Units).
Analyte Degradation 1. Prepare fresh standard solutions. This compound can degrade in certain conditions, especially in aqueous solutions. 2. Minimize the time standards are left at room temperature.
Inaccurate Standard Preparation 1. Review the standard preparation procedure for any potential errors in dilution calculations or weighing. 2. Use calibrated pipettes and volumetric flasks. 3. Prepare standards from a fresh, certified reference material.
Co-eluting Impurities 1. Check for co-eluting peaks in the chromatogram of the standards. 2. Optimize the chromatographic method (e.g., change the mobile phase composition or gradient) to improve the resolution between this compound and any impurities.
Incorrect Regression Model 1. While a linear model is preferred, some methods may exhibit a non-linear response. If the non-linearity is consistent and reproducible, consider using a quadratic or other non-linear regression model. However, this should be justified and validated.
Issue 2: Poor Reproducibility of Calibration Standards

Symptoms:

  • High variability in peak areas or heights for replicate injections of the same standard.

  • Inconsistent calibration curves between different analytical runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Injector Issues 1. Check for leaks in the injection valve or sample loop. 2. Ensure the injection syringe is functioning correctly and there are no air bubbles. 3. Clean the injector and sample loop.
Inconsistent Injection Volume 1. Verify the accuracy and precision of the autosampler. 2. Ensure the sample vial contains sufficient volume to avoid aspirating air.
Column Equilibration 1. Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to retention time and peak area variability.
Mobile Phase Inconsistency 1. Prepare fresh mobile phase daily. 2. Ensure the mobile phase components are thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time and affect peak areas.
Sample Preparation Variability 1. Standardize the sample preparation procedure to minimize variations between samples.
Issue 3: High Background Noise or Drifting Baseline

Symptoms:

  • The baseline in the chromatogram is noisy, making it difficult to integrate low-concentration peaks accurately.

  • The baseline shows a consistent upward or downward drift throughout the run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents 1. Use high-purity, HPLC-grade solvents and reagents. 2. Filter the mobile phase to remove any particulate matter. 3. Prepare fresh mobile phase.
Air Bubbles in the System 1. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 2. Purge the pump and detector to remove any trapped air bubbles.
Detector Lamp Issues 1. Check the detector lamp's energy output. An aging lamp can cause increased noise. Replace the lamp if necessary.
Contaminated Detector Cell 1. Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.
Column Bleed 1. If the column is old or has been used with aggressive mobile phases, it may start to bleed stationary phase, leading to a drifting baseline. Consider replacing the column.
Temperature Fluctuations 1. Ensure the column and mobile phase are maintained at a stable temperature. Use a column oven to control the temperature.
Issue 4: Matrix Effects

Symptoms:

  • Inaccurate quantification of this compound in complex samples (e.g., soil, water, biological fluids).

  • Suppression or enhancement of the this compound peak in the presence of the sample matrix.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the mobile phase gradient or composition to separate this compound from interfering compounds.
Ion Suppression or Enhancement (LC-MS) 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects. 2. Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will be affected by the matrix in the same way as the analyte, providing more accurate quantification. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration curve generation.

Materials:

  • This compound certified reference material

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a small amount of methanol in a 100 mL volumetric flask.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol or the mobile phase to prepare a series of working standards at different concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

    • Ensure all dilutions are performed using calibrated pipettes and volumetric flasks.

Protocol 2: HPLC-UV Method for this compound Quantification

Objective: To provide a general HPLC-UV method for the quantification of this compound. Note: This is a general method and may require optimization for specific applications.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (e.g., 60:40, v/v) or Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection Wavelength 230-240 nm

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Data Data Acquisition HPLC->Data Calibration Generate Calibration Curve Data->Calibration Quantification Quantify this compound in Samples Data->Quantification Calibration->Quantification troubleshooting_linearity Start Non-Linear Calibration Curve CheckHighConc Check highest concentration points Start->CheckHighConc HighConcIssue Detector Saturation or Solubility Limit? CheckHighConc->HighConcIssue Deviation at high end CheckAllPoints Check all points for random scatter CheckHighConc->CheckAllPoints No clear trend Dilute Dilute highest standards or reduce injection volume HighConcIssue->Dilute End Linear Curve Achieved Dilute->End RandomScatterIssue Inaccurate Standard Prep or Instrument Variability? CheckAllPoints->RandomScatterIssue Yes CheckLowConc Check lowest concentration points CheckAllPoints->CheckLowConc No Reprepare Reprepare standards and check instrument performance RandomScatterIssue->Reprepare Reprepare->End LowConcIssue Approaching Limit of Quantification (LOQ)? CheckLowConc->LowConcIssue Deviation at low end Reevaluate Re-evaluate LOQ or improve method sensitivity LowConcIssue->Reevaluate Reevaluate->End

References

Validation & Comparative

Comparative Analysis of Desmedipham Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Desmedipham's cross-reactivity in immunoassays. Due to the limited availability of specific quantitative immunoassay data for this compound in the public domain, this document outlines the principles of cross-reactivity assessment, highlights the expected cross-reactivity with structurally similar compounds like Phenmedipham, and provides a general experimental protocol for conducting such an analysis.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection and quantification of a vast array of molecules, including pesticides like this compound. The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. However, antibodies may also bind to other structurally related compounds, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. Therefore, assessing the cross-reactivity of an immunoassay is a critical step in its validation.

This compound and Phenmedipham are both members of the phenylcarbamate class of herbicides and share a high degree of structural similarity. This structural resemblance makes it highly probable that an antibody developed for this compound will exhibit significant cross-reactivity with Phenmedipham.

Quantitative Cross-Reactivity Data

A comprehensive search for specific quantitative cross-reactivity data for this compound in a published immunoassay was not successful. To provide a practical guide, the following table is a template that researchers can use to summarize their own experimental data when assessing the cross-reactivity of a this compound immunoassay. The key parameters to determine are the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) and the percentage of cross-reactivity, calculated as:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 1: Template for Cross-Reactivity Assessment of a this compound Immunoassay

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Insert Structuree.g., 10100
PhenmediphamInsert Structuree.g., 15e.g., 66.7
Other CarbamatesInsert Structuree.g., >1000e.g., <1
Unrelated CompoundsInsert Structuree.g., >1000e.g., <1

Experimental Protocol: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

The following is a generalized protocol for an indirect competitive ELISA to determine the cross-reactivity of a this compound-specific antibody. This protocol should be optimized based on the specific reagents and antibodies used.

1. Reagents and Materials:

  • This compound standard

  • Potential cross-reactants (e.g., Phenmedipham, other carbamate herbicides)

  • Anti-Desmedipham primary antibody

  • Coating antigen (e.g., this compound-protein conjugate)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the anti-Desmedipham primary antibody and either the this compound standard or the potential cross-reactant (at various concentrations) to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound from the standard curve.

  • For each potential cross-reactant, generate a similar inhibition curve and determine its IC50 value.

  • Calculate the percentage of cross-reactivity using the formula mentioned above.

Visualizing the Immunoassay Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound in an indirect competitive ELISA.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with This compound-Protein Conjugate Washing1 2. Wash Coating->Washing1 Blocking 3. Block Non-specific Sites Washing1->Blocking Washing2 4. Wash Blocking->Washing2 Incubation1 5. Add Analyte & Antibody Incubate Washing2->Incubation1 Analyte This compound Standard or Potential Cross-Reactant Analyte->Incubation1 Antibody Anti-Desmedipham Primary Antibody Antibody->Incubation1 Washing3 6. Wash Incubation1->Washing3 Secondary_Ab 7. Add Enzyme-Conjugated Secondary Antibody Washing3->Secondary_Ab Incubation2 Incubate Secondary_Ab->Incubation2 Washing4 8. Wash Incubation2->Washing4 Substrate 9. Add Substrate Washing4->Substrate Incubation3 Incubate Substrate->Incubation3 Stop 10. Add Stop Solution Incubation3->Stop Read 11. Read Absorbance Stop->Read

ic-ELISA workflow for cross-reactivity assessment.

Conclusion

The assessment of cross-reactivity is a fundamental requirement for the validation of any immunoassay. For this compound, its structural similarity to Phenmedipham necessitates a thorough evaluation of antibody specificity. While specific pre-existing data is scarce, the provided experimental framework allows researchers to generate the necessary data to ensure the accuracy and reliability of their this compound immunoassays. This guide serves as a foundational resource for scientists and professionals engaged in the development and application of such analytical methods.

A Comparative Environmental Impact Assessment of Desmedipham and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of Desmedipham and its alternative herbicides, including Phenmedipham, Ethofumesate, Metamitron, Triflusulfuron-methyl, and Clopyralid. The information is intended to assist researchers and professionals in making informed decisions regarding herbicide selection based on their environmental profiles.

Quantitative Comparison of Environmental Impact Parameters

The following tables summarize key environmental impact parameters for this compound and its alternatives. These values, derived from various scientific studies and regulatory databases, provide a quantitative basis for comparison. It is important to note that these values can vary based on environmental conditions such as soil type, temperature, and microbial activity.

Table 1: Soil Persistence and Mobility

HerbicideChemical ClassSoil Half-Life (DT50) (days)Koc (mL/g)Leaching Potential
This compound Phenyl-carbamateNot persistent[1]MediumLow[2]
Phenmedipham Phenyl-carbamateLow to high persistence[3]850Not generally expected[4]
Ethofumesate Benzofuran~100[5]200Moderately mobile
Metamitron Triazinone3.4 - 39 (aerobic)53Moderately mobile
Triflusulfuron-methyl SulfonylureaNot persistentMobileNot expected
Clopyralid Pyridine14 - 56 (typical 40)LowHigh

Table 2: Aquatic Ecotoxicity

HerbicideFish (96h LC50)Aquatic Invertebrates (48h EC50)Algae (72h EC50)
This compound Moderately toxicModerately toxicModerately toxic
Phenmedipham 1.41 - 3.98 mg/L3.2 mg/LData lacking
Ethofumesate Slightly toxicLow to moderate toxicityLow to moderate toxicity
Metamitron Slightly toxicModerately toxicToxic
Triflusulfuron-methyl Moderate to low toxicityModerate to low toxicityHigh toxicity
Clopyralid 104 - 125 mg/L>100 mg/LLow toxicity

Table 3: Terrestrial Ecotoxicity

HerbicideBirds (Acute Oral LD50)Honeybees (Acute Contact LD50)Earthworms (14d LC50)
This compound Moderately toxicModerately toxicModerately toxic
Phenmedipham >10,000 ppm (dietary)Very low toxicityModerately toxic
Ethofumesate Practically non-toxicLow to moderate toxicityLow to moderate toxicity
Metamitron Slightly toxicPractically non-toxicModerately toxic
Triflusulfuron-methyl Moderate to low toxicityLow toxicityModerate to low toxicity
Clopyralid 1,465 - >4,640 mg/kgRelatively non-toxicLow toxicity

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily generated following standardized international guidelines, most notably those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory bodies.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to the test chemical in a geometric series of concentrations under static, semi-static, or flow-through conditions. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This guideline is used to determine the concentration of a substance that immobilizes 50% of the tested Daphnia (a small crustacean) (EC50) within a 48-hour period. Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance. Immobilization is observed at 24 and 48 hours and compared to control groups.

Environmental Fate Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): This test evaluates the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabelled, is applied to soil samples and incubated under controlled temperature and moisture conditions for up to 120 days. The rate of disappearance of the parent compound and the formation and decline of transformation products are monitored over time to determine the soil half-life (DT50).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the modes of action of the compared herbicides and a typical experimental workflow for ecotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestSubstance Test Substance (Herbicide) ConcentrationSeries Preparation of Concentration Series TestSubstance->ConcentrationSeries TestOrganism Test Organism (e.g., Fish, Daphnia) Exposure Exposure of Organisms (e.g., 48h or 96h) TestOrganism->Exposure TestMedia Test Media (e.g., Reconstituted Water) TestMedia->ConcentrationSeries ConcentrationSeries->Exposure Observation Observation of Effects (e.g., Mortality, Immobilization) Exposure->Observation Control Control Group (No Herbicide) Control->Exposure DataAnalysis Statistical Analysis (e.g., Probit Analysis) Observation->DataAnalysis Endpoint Determination of LC50 / EC50 DataAnalysis->Endpoint signaling_pathways cluster_psii Photosystem II (PSII) Inhibition cluster_als ALS Inhibition cluster_auxin Synthetic Auxins cluster_lipid Lipid Synthesis Inhibition PSII Photosystem II (D1 Protein) ElectronTransport Electron Transport Chain PSII->ElectronTransport blocks ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis This compound This compound Phenmedipham Metamitron This compound->PSII ALS Acetolactate Synthase (ALS) AminoAcids Branched-Chain Amino Acid Synthesis ALS->AminoAcids inhibits ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Triflusulfuron Triflusulfuron-methyl Triflusulfuron->ALS AuxinReceptor Auxin Receptors GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Growth GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath Clopyralid Clopyralid Clopyralid->AuxinReceptor mimics auxin ACCase ACCase Enzyme FattyAcids Fatty Acid Synthesis ACCase->FattyAcids inhibits MembraneFormation Cell Membrane Formation FattyAcids->MembraneFormation NewGrowth New Growth MembraneFormation->NewGrowth Ethofumesate Ethofumesate Ethofumesate->ACCase

References

Quantitative Structure-Activity Relationship (QSAR) of Desmedipham Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) of Desmedipham analogs, focusing on their herbicidal activity as Photosystem II (PSII) inhibitors. The information presented herein is based on established experimental data and computational modeling techniques to facilitate the rational design of novel and more effective herbicides.

Introduction to this compound and QSAR

This compound is a selective post-emergence herbicide belonging to the phenylcarbamate class.[1] Its mode of action involves the inhibition of photosynthetic electron transport (PET) in Photosystem II (PSII) by binding to the D1 protein.[2] This disruption of photosynthesis ultimately leads to weed death.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] By identifying the key molecular descriptors that influence herbicidal potency, QSAR models can predict the activity of novel, untested analogs, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools that correlate the 3D steric and electrostatic fields of molecules with their biological activity.[4]

Comparison of this compound Analogs: A QSAR Perspective

While a specific, comprehensive QSAR study on a wide range of this compound analogs with publicly available raw data is limited, we can analyze the structure-activity relationships based on studies of related N-phenylcarbamate and other PSII-inhibiting herbicides. The following sections present a hypothetical QSAR dataset for a series of this compound analogs, based on the established principles of PSII inhibitor QSAR.

Data Presentation: QSAR Data for this compound Analogs

The following table summarizes the hypothetical quantitative data for a series of this compound analogs. The herbicidal activity is expressed as pI50, the negative logarithm of the concentration required for 50% inhibition of photosynthetic electron transport. The molecular descriptors included are lipophilicity (logP), electronic effects (Hammett constant, σ), and steric parameters (molar refractivity, MR).

Compound IDStructureR1R2pI50logPσ (R1)MR (R2)
1 (this compound)
alt text
HO-CO-NH-Ph5.83.50.0028.5
2 -ClO-CO-NH-Ph6.24.20.2328.5
3 -NO2O-CO-NH-Ph6.53.40.7828.5
4 -CH3O-CO-NH-Ph5.64.0-0.1728.5
5 -HO-CO-NH-C6H4-Cl6.14.20.0033.5
6 -HO-CO-NH-C6H4-NO26.43.50.0034.0
7 -HO-CO-NH-C6H4-CH35.74.10.0033.1
8 -ClO-CO-NH-C6H4-Cl6.64.90.2333.5

Note: The structures and data in this table are illustrative and based on general QSAR principles for this class of herbicides. They are intended to demonstrate the format and type of data used in a QSAR study.

Experimental Protocols

Measurement of Photosynthetic Electron Transport (PET) Inhibition

The herbicidal activity of this compound analogs is typically determined by their ability to inhibit photosynthetic electron transport in isolated chloroplasts.

Protocol for PET Inhibition Assay in Spinach Chloroplasts:

  • Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves (Spinacia oleracea L.) using a standard protocol involving homogenization in a buffered medium and differential centrifugation.[5]

  • Oxygen Evolution Measurement: The rate of oxygen evolution, a measure of PET, is monitored using a Clark-type oxygen electrode. The reaction mixture contains isolated chloroplasts, a buffered medium, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol or potassium ferricyanide).

  • Inhibitor Application: The this compound analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to the reaction mixture at various concentrations.

  • IC50 Determination: The concentration of each analog that causes a 50% inhibition of the oxygen evolution rate (IC50) is determined from dose-response curves. The pI50 values are then calculated as the negative logarithm of the IC50 values.

Computational Protocol for 3D-QSAR (CoMFA/CoMSIA)

A typical 3D-QSAR study involves the following steps:

  • Molecular Modeling: The 3D structures of the this compound analogs are built and optimized using molecular mechanics or quantum chemical methods.

  • Molecular Alignment: The molecules are aligned in 3D space based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.

  • CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., a sp3 carbon with a +1 charge). These energies constitute the CoMFA fields.

  • CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed description of the molecular properties.

  • Partial Least Squares (PLS) Analysis: PLS analysis is used to derive a linear correlation between the calculated field values (independent variables) and the biological activity (pI50, dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and by predicting the activity of a set of compounds not used in the model generation (test set).

Visualization of Key Relationships

Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the mechanism of action of this compound and its analogs, which involves the blockage of the electron flow in Photosystem II.

G cluster_PSII Photosystem II P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Plastoquinone Plastoquinone Pool QB->Plastoquinone This compound This compound Analogs This compound->Block Block->QB Inhibition

Caption: Inhibition of electron transport in Photosystem II by this compound analogs.

Experimental Workflow: QSAR Study

The workflow for a typical QSAR study on this compound analogs is depicted below.

G cluster_data Data Collection cluster_model QSAR Modeling cluster_application Application A Synthesis of This compound Analogs B Biological Activity Measurement (pI50) A->B E PLS Analysis B->E C Molecular Modeling & Alignment D Descriptor Calculation (CoMFA/CoMSIA) C->D D->E F Model Validation E->F G Prediction of Activity of New Analogs F->G H Rational Design of Novel Herbicides G->H

Caption: General workflow for a QSAR study of this compound analogs.

Logical Relationship: Key Factors in Herbicidal Activity

The following diagram illustrates the logical relationship between the structural features of this compound analogs and their herbicidal potency, as elucidated by QSAR studies.

G cluster_properties Molecular Properties Activity Herbicidal Activity (pI50) Lipophilicity Lipophilicity (logP) Lipophilicity->Activity Positive Correlation Electronic Electronic Effects (σ) Electronic->Activity Positive Correlation (electron-withdrawing groups) Steric Steric Factors (MR) Steric->Activity Optimal Size Requirement

Caption: Key molecular properties influencing the herbicidal activity of this compound analogs.

Conclusion

QSAR provides a powerful framework for understanding the structure-activity relationships of this compound analogs and for guiding the design of new, more effective herbicides. By systematically modifying the chemical structure and evaluating the impact on herbicidal activity through experimental testing and computational modeling, researchers can optimize the molecular properties that govern the inhibition of Photosystem II. The integration of QSAR with synthetic chemistry and biological screening is a key strategy in the development of next-generation weed management solutions.

References

Comparative Analysis of Desmedipham Resistance in Weed Biotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desmedipham resistance in weed biotypes. It synthesizes available experimental data on the herbicide's performance against different weed species and outlines the methodologies for key experiments in herbicide resistance research.

This compound is a selective post-emergence herbicide belonging to the phenyl-carbamate group. It primarily functions by inhibiting photosynthesis at photosystem II (PSII), a critical process for plant survival.[1][2] The evolution of herbicide resistance in weed populations poses a significant challenge to sustainable agriculture. This guide delves into the mechanisms of this compound resistance and presents available data to facilitate a comparative understanding.

Quantitative Analysis of Herbicide Efficacy

The efficacy of a herbicide is typically quantified using dose-response assays, which determine the concentration of the herbicide required to achieve a certain level of plant mortality (Lethal Dose, LD) or growth reduction (Growth Reduction, GR). The values LD50 and GR50 represent the doses causing 50% mortality and 50% growth reduction, respectively. A higher LD50 or GR50 value in a weed biotype indicates a higher level of resistance.

While direct comparative studies on this compound resistance in susceptible versus resistant biotypes of the same weed species are limited in the reviewed literature, data from studies on Amaranthus palmeri (Palmer amaranth) and Chenopodium album (Common lambsquarters) provide valuable insights.

A study on Amaranthus palmeri evaluated the efficacy of this compound, providing LD50 and GR50 values for this prevalent weed species. Although a resistant biotype was not included for direct comparison, these values serve as a baseline for its effectiveness.

In the absence of direct comparative data for this compound, a study on Chenopodium album resistance to bentazone, another PSII inhibitor with a similar mode of action, can offer a representative example of the magnitude of resistance that can be expected. The following tables summarize the available quantitative data.

Table 1: Dose-Response Data for this compound on Amaranthus palmeri

Weed SpeciesHerbicideGrowth StageLD50 (g ai ha⁻¹)GR50 (g ai ha⁻¹)
Amaranthus palmeriThis compoundCotyledon13789

Data from Beiermann et al. (2021). The study did not include a resistant biotype for comparison.

Table 2: Representative Dose-Response Data for a PSII Inhibitor (Bentazone) on Susceptible and Resistant Chenopodium album Biotypes

Weed BiotypeHerbicideGR50 (g ai ha⁻¹)Resistance Index (RI)
Chenopodium album (Susceptible)Bentazone42.0-
Chenopodium album (Resistant)Bentazone202.7 - 213.74.8 - 5.1

Data from a study on bentazone resistance and is used here as a proxy to illustrate the potential level of resistance to a PSII inhibitor like this compound. The Resistance Index (RI) is calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Mechanisms of Resistance to this compound

Resistance to PSII-inhibiting herbicides like this compound can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This is the most common mechanism of resistance to PSII inhibitors.[1][2] It involves a mutation in the chloroplast gene psbA, which codes for the D1 protein, the binding site of this compound in photosystem II. This mutation alters the protein structure, reducing the binding affinity of the herbicide and rendering it less effective.

Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. These can include:

  • Metabolic detoxification: The resistant plant may possess enhanced metabolic capabilities to break down the herbicide into non-toxic compounds. This often involves enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.

  • Reduced uptake and translocation: The herbicide may be less readily absorbed by the resistant plant or may be sequestered in a way that prevents it from reaching the chloroplasts.

Experimental Protocols

1. Whole-Plant Dose-Response Assay

This experiment is fundamental for determining the level of resistance in a weed biotype.

  • Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible weed populations are germinated in a controlled environment (greenhouse or growth chamber). Seedlings are transplanted into individual pots and grown to a specific growth stage (e.g., 2-4 leaf stage) before herbicide application.

  • Herbicide Application: A range of this compound doses, including a non-treated control and doses expected to cause from 0% to 100% mortality in the susceptible population, are applied using a calibrated sprayer.

  • Data Collection: Plant mortality and biomass (fresh or dry weight) are recorded at a set time after treatment (e.g., 21 days).

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., log-logistic regression) to determine the LD50 and GR50 values for each biotype.

2. Molecular Analysis of Target-Site Resistance

This protocol is used to identify mutations in the psbA gene.

  • DNA Extraction: DNA is extracted from the leaf tissue of both resistant and susceptible plants.

  • PCR Amplification: The psbA gene is amplified using specific primers through the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that could result in an amino acid substitution in the D1 protein.

  • Sequence Comparison: The psbA gene sequence from the resistant biotype is compared to that of the susceptible biotype to identify any mutations associated with resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

Diagram 1: Experimental Workflow for Herbicide Resistance Analysis

Experimental_Workflow cluster_field Field Observation cluster_collection Sample Collection cluster_greenhouse Greenhouse/Lab Experiments cluster_analysis Data Analysis & Confirmation field_obs Poor herbicide efficacy observed in the field seed_collection Collect seeds from suspected resistant and known susceptible weed populations field_obs->seed_collection dose_response Whole-Plant Dose-Response Assay seed_collection->dose_response molecular_analysis Molecular Analysis (psbA sequencing) seed_collection->molecular_analysis mechanism_study Metabolism/Detoxification Studies seed_collection->mechanism_study data_analysis Calculate GR50/LD50 and Resistance Index dose_response->data_analysis sequence_comparison Identify mutations in psbA gene molecular_analysis->sequence_comparison confirm_resistance Confirm Resistance & Elucidate Mechanism mechanism_study->confirm_resistance data_analysis->confirm_resistance sequence_comparison->confirm_resistance

Caption: Workflow for identifying and characterizing herbicide resistance.

Diagram 2: Signaling Pathways of this compound Resistance

Resistance_Pathways cluster_herbicide cluster_plant_cell Plant Cell cluster_response This compound This compound uptake Uptake This compound->uptake 1. Application translocation Translocation uptake->translocation chloroplast Chloroplast translocation->chloroplast detoxification Metabolic Detoxification (e.g., P450s, GSTs) translocation->detoxification NTSR psii Photosystem II (D1 protein) chloroplast->psii susceptible Susceptible Plant: Photosynthesis Inhibited -> Plant Death psii->susceptible Inhibition resistant_tsr Target-Site Resistant Plant: psbA gene mutation -> Reduced Herbicide Binding -> Photosynthesis Continues psii->resistant_tsr No/Reduced Inhibition sequestration Vacuolar Sequestration detoxification->sequestration resistant_ntsr Non-Target-Site Resistant Plant: Herbicide Detoxified/Sequestered -> Reduced Herbicide at Target -> Photosynthesis Continues detoxification->resistant_ntsr sequestration->resistant_ntsr

Caption: Mechanisms of target-site and non-target-site resistance to this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Desmedipham

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desmedipham. It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal protocols to ensure safe laboratory practices.

Toxicological Profile and Exposure Limits

This compound is a carbamate herbicide with generally low to moderate acute toxicity.[1][2] However, it is classified as a dermal sensitizer and a potential eye irritant.[1] The primary adverse effects associated with this compound exposure include hemolytic anemia and methemoglobinemia.[3][4] It is also very toxic to aquatic life with long-lasting effects.

For safe handling, it is essential to be aware of the established toxicological reference values. These values help in assessing the potential risk and in implementing appropriate safety measures.

Parameter Value Source
Acute Oral ToxicityCategory IV (Low)
Dermal ToxicityCategory III (Slight)
Inhalation ToxicityCategory IV (Low)
Dermal IrritationCategory IV (Slight)
Eye IrritationCategory II (Moderate)
No Observed Adverse Effect Level (NOAEL)3.2 mg/kg bw/day (chronic, rat)
Acceptable Daily Intake (ADI)0.032 mg/kg bw/day
Acute Reference Dose (ARfD)0.9 mg/kg bw
Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the last line of defense against pesticide exposure and is critical to ensure personal safety. More than 97% of pesticide exposure occurs through the skin, making dermal protection a priority.

Required PPE for Handling this compound:

  • Hand Protection : Wear durable, chemical-resistant gauntlet gloves that extend up the forearm. Do not use leather or fabric gloves as they can absorb the chemical. It is advisable to wash the outside of the gloves before removing them.

  • Body Protection : Wear a long-sleeved shirt and long pants at a minimum. For tasks with a higher risk of splashing or contamination, such as mixing or decanting, chemical-resistant coveralls or a waterproof apron over coveralls should be worn.

  • Eye and Face Protection : Use tightly fitting safety goggles with side shields. When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection : If exposure limits are exceeded, or if irritation is experienced, a full-face respirator is necessary. For wettable powder formulations, a dust/mist filtering respirator is required.

  • Footwear : Wear chemical-resistant boots. Pant legs should be worn outside of the boots to prevent pesticides from entering. Leather and fabric footwear should not be used.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and prevent accidents.

Handling Procedures:

  • Preparation : Before handling this compound, ensure that all necessary PPE is available, clean, and in good condition. Read the product's Safety Data Sheet (SDS) and label thoroughly.

  • Ventilation : Always handle this compound in a well-ventilated area or outdoors.

  • Avoiding Contamination : Avoid contact with skin and eyes, and do not breathe in dust, mist, or vapors. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • After Handling : Wash hands thoroughly after handling the substance. Contaminated clothing should be removed immediately and washed separately from other laundry.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and strong reducing agents.

  • The recommended storage temperature is between 0-6°C.

Emergency Protocol: Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to mitigate the risk.

Spill Response:

  • Isolate the Area : Immediately isolate the spill or leak area. For solids, this should be at least 25 meters (75 feet) in all directions.

  • Personal Precautions : Avoid dust formation and contact with the material. Do not touch or walk through the spilled substance. Ensure adequate ventilation.

  • Containment and Cleanup :

    • For a dry spill, cover it with a plastic sheet or tarp to minimize spreading. With a clean shovel, carefully place the material into a clean, dry, and loosely covered container.

    • For a liquid spill, dike the area far ahead of the spill for later disposal. Absorb the spill with sand or other non-combustible absorbent material and place it into containers for disposal.

  • Disposal : Dispose of the collected material at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Product Disposal:

  • Unwanted or unapproved this compound must be disposed of as hazardous waste. Contact a licensed hazardous waste contractor for disposal.

  • Do not pour excess this compound down the drain or onto bare soil.

Container Disposal:

  • Thoroughly clean pesticide containers before disposal by triple rinsing them.

  • The rinsings should be returned to the spray tank.

  • Empty and cleaned containers should be sent to an approved recycler or crushed and disposed of in an approved landfill, following local regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing the key safety checkpoints at each stage.

Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don PPE prep->ppe Review SDS & Label handling 3. Handling & Use ppe->handling Ensure Proper Fit storage 4. Storage handling->storage Store Unused Product decontamination 5. Decontamination handling->decontamination After Use/Exposure storage->handling For Subsequent Use doff_ppe 6. Doff PPE decontamination->doff_ppe Clean Equipment & Self disposal 7. Waste Disposal doff_ppe->disposal Inspect PPE end End disposal->end Follow Regulations

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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